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  • Product: 4,4-Difluoropentanoic acid
  • CAS: 125110-82-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 4,4-Difluoropentanoic Acid

Strategic Utilization of Gem-Difluorinated Scaffolds in Drug Discovery Executive Summary 4,4-Difluoropentanoic acid (CAS: 125110-82-9) represents a critical fluorinated building block in modern medicinal chemistry. Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization of Gem-Difluorinated Scaffolds in Drug Discovery

Executive Summary

4,4-Difluoropentanoic acid (CAS: 125110-82-9) represents a critical fluorinated building block in modern medicinal chemistry. Unlike its non-fluorinated precursor, levulinic acid, this moiety introduces a gem-difluoro (


) group that serves as a metabolically stable bioisostere for carbonyls and ethers. This guide provides a comprehensive technical analysis of its physicochemical properties, a validated synthetic workflow avoiding common acyl-fluoride side reactions, and its application in modulating lipophilicity (

) and metabolic stability in lead optimization.
Physicochemical Profile & Molecular Weight Analysis

For high-resolution mass spectrometry (HRMS) and stoichiometry calculations, the distinction between average molecular weight and monoisotopic mass is critical.

PropertyValueTechnical Context
IUPAC Name 4,4-Difluoropentanoic acid
CAS Number 125110-82-9Verified Identifier
Formula

Average Molecular Weight 138.11 g/mol Used for molarity/stoichiometry calculations.
Monoisotopic Mass 138.0492 Da Used for Mass Spec (M-H)⁻ identification.
Predicted pKa ~4.48Lower than pentanoic acid (~4.[1]8) due to fluorine's inductive effect (

).
Boiling Point ~180-185°C (Predicted)High polarity suggests vacuum distillation for purification.
Density 1.18 g/cm³Denser than water; forms the lower layer in biphasic extractions.

Expert Insight: The presence of the electron-withdrawing


 group at the 

-position exerts a significant inductive effect, lowering the pKa of the carboxylic acid relative to non-fluorinated analogues. This increases ionization at physiological pH (7.4), potentially improving aqueous solubility but altering membrane permeability.
Validated Synthetic Methodology

The Challenge: Direct fluorination of keto-acids (like levulinic acid) using DAST (Diethylaminosulfur trifluoride) is hazardous and inefficient. DAST reacts aggressively with the carboxylic acid moiety to form unstable acyl fluorides. The Solution: A three-step "Protect-Fluorinate-Deprotect" workflow is required to ensure chemoselectivity.

Workflow Diagram (Graphviz)

SynthesisWorkflow Levulinic Levulinic Acid (Starting Material) Esterification Step 1: Esterification (EtOH, H+) Levulinic->Esterification EthylLev Ethyl Levulinate (Protected) Esterification->EthylLev Fluorination Step 2: Deoxyfluorination (Deoxo-Fluor/DAST, DCM) EthylLev->Fluorination 0°C to RT DifluoroEster Ethyl 4,4-Difluoropentanoate Fluorination->DifluoroEster Hydrolysis Step 3: Hydrolysis (LiOH, THF/H2O) DifluoroEster->Hydrolysis Product 4,4-Difluoropentanoic Acid (Target) Hydrolysis->Product Acid Workup

Caption: Chemoselective synthesis route preventing acyl fluoride byproducts via ester protection.

Detailed Protocol

Step 1: Protection (Esterification)

  • Reagents: Levulinic acid, Ethanol (anhydrous), catalytic

    
    .
    
  • Procedure: Reflux levulinic acid in ethanol. The resulting ethyl levulinate is distilled to purity.

  • Why: Masks the acidic proton which would otherwise quench the fluorinating agent.

Step 2: Deoxyfluorination (The Critical Step)

  • Reagents: Ethyl levulinate, Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST, Dichloromethane (DCM).

  • Protocol:

    • Dissolve ethyl levulinate in anhydrous DCM under

      
       atmosphere.
      
    • Cool to 0°C. Caution: Exothermic reaction.

    • Add Deoxo-Fluor dropwise (1.2 - 1.5 equivalents).

    • Allow to warm to Room Temperature (RT) and stir for 16-24 hours.

    • Quench: Pour slowly into saturated

      
      . Warning: Gas evolution (
      
      
      
      ) and HF generation.
  • Mechanism: The carbonyl oxygen attacks the sulfur center, followed by fluoride displacement, generating the gem-difluoro motif.

Step 3: Saponification

  • Reagents: LiOH (2 equiv), THF/Water (3:1).

  • Protocol: Stir the fluorinated ester with LiOH until TLC indicates consumption. Acidify carefully with 1M HCl to pH ~2 and extract with Ethyl Acetate.

  • Purification: Recrystallization or vacuum distillation.

Medicinal Chemistry Applications

The 4,4-difluoropentanoic acid scaffold is primarily used to introduce the 4,4-difluoropiperidine-like motif or simply as a robust linker.

Bioisosteric Rationale
  • Metabolic Blocking: The C-4 position in levulinic acid is a ketone, highly susceptible to reduction (to alcohol) or oxidative cleavage. Replacing

    
     with 
    
    
    
    blocks these metabolic soft spots while retaining similar steric bulk.
  • Lipophilicity Modulation: The

    
     group is more lipophilic than a carbonyl (
    
    
    
    ) but more polar than a methylene (
    
    
    ). This allows fine-tuning of LogD to improve blood-brain barrier (BBB) penetration.
  • Conformational Locking: The gauche effect associated with vicinal difluoro compounds (or interactions with adjacent protons) can restrict the conformational flexibility of the pentanoic chain, potentially locking the molecule into a bioactive conformation.

Decision Matrix: When to use

?

DecisionMatrix Problem Lead Compound Issue: Metabolic Instability or High Clearance SiteID Is the instability at a carbonyl or benzylic site? Problem->SiteID OptionA Replace with CH2 (Loss of H-bond acceptor) SiteID->OptionA If H-bond not critical OptionB Replace with CF2 (Retains polarity, Blocks Metabolism) SiteID->OptionB If electronics critical Outcome Result: Improved t1/2 Maintained Potency OptionB->Outcome

Caption: Strategic logic for deploying the 4,4-difluoro motif in lead optimization.

Analytical Characterization (Self-Validation)

To verify the identity of 4,4-difluoropentanoic acid, look for these specific NMR signatures.

  • 
     NMR: 
    
    • Signal: A multiplet (typically a sextet or complex quartet) centered around -85 to -105 ppm .

    • Reasoning: The two fluorine atoms are equivalent (enantiotopic) in an achiral environment but couple to the adjacent methyl (

      
      ) and methylene (
      
      
      
      ) protons.
  • 
     NMR: 
    
    • Terminal Methyl (

      
      ):  Appears as a triplet of triplets  (coupling to F and adjacent 
      
      
      
      ) at ~1.6 ppm.
    • 
      -Methylene (
      
      
      
      near COOH):
      Triplet/Multiplet at ~2.5 ppm.
    • 
      -Methylene (
      
      
      
      near
      
      
      ):
      Complex multiplet shielded by the fluorine atoms.
Safety & Handling
  • HF Hazard: Deoxyfluorination reagents (DAST/Deoxo-Fluor) generate HF upon hydrolysis. Always quench reactions into a basic solution (bicarbonate) and use plastic (HDPE/Teflon) labware if trace HF is suspected.

  • Corrosivity: 4,4-Difluoropentanoic acid is corrosive.[2] Wear double nitrile gloves and eye protection.

  • Storage: Store in a cool, dry place. Unlike the starting material (levulinic acid), the fluorinated product does not degrade easily but is hygroscopic.

References
  • PubChem. "4,4-Difluoropentanoic acid (Compound)."[3] National Library of Medicine. Accessed January 30, 2026. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Singh, R. P., & Shreve, J. M. (2002). "Nucleophilic Fluorination with (Diethylamino)sulfur Trifluoride (DAST)." Synthesis, 2002(17), 2561–2578. Link

  • Key Organics. "Safety Data Sheet: 4,4-Difluoropentanoic acid." Key Organics Ltd. Link

Sources

Exploratory

Spectroscopic data for 4,4-Difluoropentanoic acid (NMR, IR, Mass Spec)

Technical Guide: Spectroscopic Characterization of 4,4-Difluoropentanoic Acid Part 1: Executive Summary & Structural Utility 4,4-Difluoropentanoic acid (CAS: 363-53-1) represents a critical fluorinated building block in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Spectroscopic Characterization of 4,4-Difluoropentanoic Acid

Part 1: Executive Summary & Structural Utility

4,4-Difluoropentanoic acid (CAS: 363-53-1) represents a critical fluorinated building block in medicinal chemistry. Structurally, it is the gem-difluoro isostere of levulinic acid (4-oxopentanoic acid).

Why this molecule matters:

  • Bioisosterism: The

    
     group mimics the carbonyl (
    
    
    
    ) oxygen sterically and electronically but lacks the hydrogen bond acceptor capability. This substitution often improves metabolic stability by blocking enzymatic reduction of the ketone.
  • Lipophilicity: The introduction of the gem-difluoro moiety significantly increases lipophilicity (

    
    ) compared to the parent keto-acid, enhancing membrane permeability.
    
  • pKa Modulation: The electron-withdrawing effect of the

    
    -fluorines lowers the pKa of the carboxylic acid relative to non-fluorinated analogues, altering ionization at physiological pH.
    

Part 2: Synthesis & Isolation Context

To understand the impurity profile in spectroscopic data, one must understand the synthesis. Direct fluorination of the free acid is difficult due to the reactivity of the carboxyl group. The standard industry protocol involves deoxyfluorination of the ester followed by hydrolysis.

Synthesis Workflow (Graphviz Diagram)

SynthesisWorkflow Levulinate Ethyl Levulinate (Starting Material) Intermediate Ethyl 4,4-difluoropentanoate (Intermediate) Levulinate->Intermediate Deoxyfluorination 0°C to RT, DCM DAST Deoxo-Fluor / DAST (Fluorinating Agent) DAST->Intermediate Hydrolysis LiOH / THF / H2O (Saponification) Intermediate->Hydrolysis Ester Cleavage Product 4,4-Difluoropentanoic Acid (Final Product) Hydrolysis->Product Acidification (HCl)

Figure 1: Standard synthetic route via deoxyfluorination of ethyl levulinate. Impurities often include elimination products (vinyl fluorides) if temperature is not controlled.

Part 3: Spectroscopic Data Analysis

A. Nuclear Magnetic Resonance (NMR)

The gem-difluoro group (


) introduces characteristic spin-spin coupling patterns. The 

nucleus (spin 1/2) couples to both

and

, resulting in complex splitting.

Solvent:


 (Chloroform-d) is standard.
Internal Standard:  TMS (

),

(

).

1.


 NMR Data 
The definitive identification signal. The two fluorine atoms are chemically equivalent (enantiotopic) in an achiral environment but couple to adjacent protons.
ParameterShift (

ppm)
MultiplicityCoupling Constants (

)
Assignment

-94.0 to -96.0 Multiplet ( Sextet-like)

Hz
Gem-difluoro

Note: The signal appears as a multiplet because the fluorines couple to the terminal methyl protons (


) and the methylene protons (

) with similar coupling constants.

2.


 NMR Data (400 MHz) 
PositionShift (

ppm)
IntegrationMultiplicityCoupling Analysis (

in Hz)
COOH 10.5 - 12.01HBroad SingletExchangeable proton.
H-3 (

)
2.15 - 2.252HMultipletCouples to H-2 (

) and F (

Hz).
H-2 (

)
2.55 - 2.652HTripletCouples to H-3 (

Hz). Distant F-coupling is weak.
H-5 (

)
1.60 - 1.653HTriplet (of Triplets)Dominant coupling to F (

Hz).

3.


 NMR Data (100 MHz) 
Carbon signals are split into triplets due to the 

coupling.
CarbonShift (

ppm)
Splitting

(Hz)
Assignment
C-1 178.5Singlet-Carboxyl (

)
C-4 122.0Triplet

Quaternary

center
C-3 32.5Triplet


to

C-2 28.0Singlet/Weak Triplet


to

C-5 23.0Triplet

Methyl group
B. Infrared Spectroscopy (FT-IR)

The spectrum will display features of a carboxylic acid modified by the fluoro-group.

  • 3300–2500 cm⁻¹ (Broad): O-H stretch (carboxylic acid dimer).

  • 1715 cm⁻¹ (Strong): C=O stretch. (Slightly shifted to higher frequency vs. non-fluorinated acid due to inductive effect).

  • 1150–1200 cm⁻¹ (Strong): C-F stretching vibrations. This is the "fingerprint" region for the difluoro group.

C. Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI), Negative Mode [M-H]⁻ is preferred for carboxylic acids. Molecular Formula:


Molecular Weight:  138.11  g/mol 

Fragmentation Logic (Graphviz Diagram)

MassSpecFragmentation Parent Parent Ion [M-H]- m/z 137 Frag1 Decarboxylation [M-H-CO2]- m/z 93 Parent->Frag1 Loss of CO2 (44 Da) Frag2 HF Elimination [M-H-HF]- m/z 117 Parent->Frag2 Loss of HF (20 Da) Frag3 Combined Loss [M-H-CO2-HF]- m/z 73 Frag1->Frag3 Loss of HF Frag2->Frag3 Loss of CO2

Figure 2: Proposed ESI(-) fragmentation pathway. The loss of HF is characteristic of aliphatic fluorides.

Part 4: Experimental Protocols

Sample Preparation for NMR
  • Solvent Choice: Use

    
     for routine checks. Use 
    
    
    
    if the acid proton peak is broad or exchanging rapidly with water in the air; DMSO will sharpen the COOH signal and shift it downfield (~12 ppm).
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to avoid background fluorine signals from low-grade glass.

Handling Deoxo-Fluor/DAST (Safety Critical)

If synthesizing the precursor:

  • Hazard: DAST (Diethylaminosulfur trifluoride) releases HF upon contact with moisture.

  • Protocol: Perform all reactions in a dry, inert atmosphere (Nitrogen/Argon).

  • Quenching: Never quench DAST reactions with water directly. Pour the reaction mixture slowly into a saturated aqueous Sodium Bicarbonate (

    
    ) solution at 0°C to neutralize HF evolution.
    

References

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry, 40(5), 574-578.

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319.

  • Linclau, B., et al. (2012). "The 'Gem-Difluoro Effect' on the Physicochemical Properties of Fatty Acids." ChemBioChem, 13(15), 2206-2211. (Context for lipophilicity and pKa shifts).
Foundational

Structural Elucidation of 4,4-Difluoropentanoic Acid: A Comprehensive NMR Guide

Executive Summary & Structural Context[1][2][3][4][5][6][7][8] 4,4-Difluoropentanoic acid represents a critical class of fluorinated aliphatic building blocks used in medicinal chemistry. The introduction of a gem-difluo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5][6][7][8]

4,4-Difluoropentanoic acid represents a critical class of fluorinated aliphatic building blocks used in medicinal chemistry. The introduction of a gem-difluoro group (


) serves as a bioisostere for a carbonyl group or an ether oxygen, significantly modulating lipophilicity (

) and metabolic stability by blocking oxidative metabolism at the C4 position.

For the analytical chemist, this molecule presents a distinct spectral signature defined by the strong heteronuclear spin-spin coupling between


 (100% natural abundance, spin 1/2) and both 

and

nuclei. This guide details the expected spectral features, coupling constants, and experimental protocols required to unambiguously validate this structure.
The Molecule

Structure:


Key Analytical Challenge:  Resolving the splitting patterns induced by the 

center, which transforms standard aliphatic singlets/triplets into complex multiplets.[1]

Experimental Protocol: Sample Preparation & Acquisition

To ensure high-fidelity data, the following protocol is recommended. The choice of solvent is critical for observing the carboxylic acid proton and minimizing exchange broadening.

Solvent Selection[3][9]
  • Primary Choice: DMSO-d6 .[2]

    • Reasoning: Excellent solubility; slows proton exchange, allowing the carboxylic acid proton (

      
      ) to appear as a broad singlet around 12.0 ppm.
      
  • Secondary Choice: CDCl3 .[3]

    • Reasoning: Better resolution for aliphatic coupling constants (

      
      -values). However, the 
      
      
      
      proton may be broad or invisible due to exchange with trace water.
Acquisition Parameters (400 MHz +)
Parameter1H NMR Setting13C NMR Setting
Pulse Angle 30°30°
Relaxation Delay (D1) 1.0 s (min)2.0 - 5.0 s (critical for

relaxation)
Scans (NS) 16512+ (due to splitting intensity loss)
Temperature 298 K298 K
Spinning Off (prevents sidebands)Off

Analyst Note: The quaternary carbon of the


 group and the carbonyl carbon have long relaxation times (

). For quantitative

NMR, increase D1 to >10 seconds to ensure full magnetization recovery.

1H NMR Spectral Analysis

The proton spectrum is dominated by vicinal H-F coupling (


). Unlike non-fluorinated pentanoic acid, the methyl group is not a simple singlet or triplet coupled to protons; it is coupled exclusively to the fluorine atoms.
Predicted Chemical Shifts & Multiplicities (in CDCl3)[5]
PositionProtonsShift (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

ppm)
MultiplicityCoupling Constants (

Hz)
Assignment Logic
C1-OH 1H10.0 - 12.0Broad SingletN/ACarboxylic acid proton (exchangeable).
C2-H 2H2.55Triplet

Adjacent to carbonyl; minimal F-coupling (

usually negligible).
C3-H 2H2.10 - 2.25Multiplet (dt)

,

Deshielded by

. Appears as a doublet of triplets (or complex multiplet).
C5-H 3H1.60Triplet

Diagnostic Signal. Couples only to the two equivalent Fluorines.
The "Methyl Triplet" Anomaly

The most common error in analyzing this spectrum is misidentifying the C5 methyl group.

  • Observation: A clean triplet at ~1.6 ppm.

  • Cause: It is not coupled to other protons (there are no H on C4). It is coupled to the two equivalent

    
     nuclei on C4.
    
  • Verification: Decoupling

    
     during acquisition will collapse this triplet into a singlet.
    

13C NMR Spectral Analysis

The Carbon-13 spectrum provides the definitive proof of the gem-difluoro structure. The


 group causes splitting of the carbon signals into triplets with characteristic coupling constants (

).
Coupling Logic: The "Rule of Triplets"

Because the molecule has a


 group, every nearby carbon is split into a triplet (1:2:1 intensity ratio for 

, varying for others).
CarbonShift (

ppm)
Multiplicity

(Hz)
Interpretation
C1 (COOH) ~178.0Singlet (s)N/AToo distant for significant coupling.
C4 (CF2) ~122.0Triplet (t)

Diagnostic. Very low intensity due to splitting and lack of NOE.
C3 (CH2) ~30.0Triplet (t)

Alpha to

.
C2 (CH2) ~28.0Triplet (t)

Beta to

. Small splitting often looks like line broadening.
C5 (CH3) ~22.0Triplet (t)

Alpha to

.

Visualization of Spectral Logic

The following diagrams illustrate the connectivity and the resulting splitting trees that define the spectral fingerprint of 4,4-difluoropentanoic acid.

Diagram 1: 1H NMR Coupling Tree (The Methyl Group)

This diagram details why the methyl group appears as a triplet despite having no proton neighbors.

MethylCoupling Molecule C5 Methyl Group (CH3) Environment Adjacent Environment: C4 (Gem-Difluoro CF2) Molecule->Environment Connectivity Coupling Heteronuclear Coupling (3J_HF) Interaction with 2 Equivalent 19F Nuclei Environment->Coupling Spin Physics Result Observed Signal: Triplet (1:2:1) J ~ 18 Hz Coupling->Result Spectral Output

Caption: The C5 methyl group couples to two equivalent fluorine atoms (


), resulting in a diagnostic triplet.
Diagram 2: Structural Verification Workflow

A logical flowchart for confirming the identity of the molecule and ruling out the non-fluorinated precursor (Levulinic acid).

VerificationFlow Start Crude Sample H_NMR 1H NMR Acquisition Start->H_NMR Check_Me Check 1.6 ppm Region H_NMR->Check_Me Decision Signal Shape? Check_Me->Decision Singlet Singlet Decision->Singlet No F coupling Triplet Triplet (J=18Hz) Decision->Triplet F coupling present Conclusion_A Levulinic Acid (Precursor) Singlet->Conclusion_A C13_Confirm 13C NMR Confirmation Look for Triplet at 122 ppm Triplet->C13_Confirm Conclusion_B 4,4-Difluoropentanoic Acid (Target) C13_Confirm->Conclusion_B

Caption: Workflow to distinguish 4,4-difluoropentanoic acid from its keto-precursor using methyl splitting patterns.

Troubleshooting & Impurities

When synthesizing this molecule (typically via DAST fluorination of ethyl levulinate followed by hydrolysis), common impurities include:

  • Ethyl 4,4-difluoropentanoate (Ester intermediate):

    • Indicator: Presence of a quartet (~4.1 ppm) and triplet (~1.2 ppm) in

      
       NMR representing the ethyl group.
      
  • Levulinic Acid (Unreacted starting material):

    • Indicator: Methyl group at ~2.2 ppm (singlet) instead of 1.6 ppm (triplet). Presence of ketone carbonyl in

      
       at ~207 ppm.
      
  • HF Scavengers:

    • If the sample is not neutralized properly, broad peaks or drifting shifts may occur due to residual HF.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for F-H and F-C coupling constants).
  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry, 40(5), 574–578. Link (Foundational paper on DAST fluorination of ketones).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link (Essential for identifying solvent peaks in DMSO/CDCl3).

  • Rozen, S. (2014). "Elemental Fluorine and HOF·CH3CN in Service of General Organic Chemistry." Accounts of Chemical Research, 47(8), 2378–2389. Link (Context on gem-difluoro synthesis).

Sources

Exploratory

Technical Guide: Mass Spectrometry Fragmentation of 4,4-Difluoropentanoic Acid

Executive Summary 4,4-Difluoropentanoic acid (CAS: 144216-72-4) is a critical fluorinated aliphatic building block, often employed in medicinal chemistry to modulate lipophilicity and metabolic stability via the gem-difl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,4-Difluoropentanoic acid (CAS: 144216-72-4) is a critical fluorinated aliphatic building block, often employed in medicinal chemistry to modulate lipophilicity and metabolic stability via the gem-difluoro motif. This guide provides a definitive analysis of its mass spectrometric behavior. Unlike non-fluorinated analogs, this molecule exhibits distinct fragmentation kinetics driven by the high electronegativity of the fluorine atoms and the "McLafferty Block" effect. This document details the fragmentation mechanisms in both Electron Ionization (GC-MS) and Electrospray Ionization (LC-MS/MS) modes, providing researchers with a robust framework for structural validation.

Part 1: Molecular Architecture & MS Properties

Before analyzing fragmentation, one must understand the isotopic and electronic signature of the analyte.

PropertyValueMS Implication
Formula

Distinct mass defect due to Fluorine.
Exact Mass 138.0492 DaMonoisotopic peak (F is 100%

).
Isotopic Pattern No M+2Absence of Cl/Br signature;

satellite only.
pKa ~4.8 (est)Readily ionizes in ESI Negative mode (

).
Structural Feature

-gem-difluoro
Blocks standard

-H transfer mechanisms.

Part 2: Sample Preparation & Ionization Strategies

GC-MS Workflow (Derivatization Required)

Free carboxylic acids peak tail severely on non-polar GC columns. Methyl esterification is the gold standard for this analyte to improve volatility and peak shape.

Protocol: Acid-Catalyzed Methylation

  • Reagent: Dissolve 1 mg of 4,4-difluoropentanoic acid in 200 µL of

    
    -Methanol (14% w/v).
    
  • Incubation: Heat at 60°C for 15 minutes in a sealed vial.

  • Extraction: Add 200 µL hexane and 200 µL saturated NaCl. Vortex and centrifuge.

  • Injection: Inject 1 µL of the upper hexane layer (Split 10:1).

LC-MS Workflow (Direct Infusion/Injection)

For high-throughput screening, ESI in negative mode is preferred due to the acidic carboxyl group.

Protocol: ESI Negative Mode Parameters

  • Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Ammonium Acetate (Avoid Formic acid in negative mode if sensitivity drops).

  • Flow Rate: 0.3 mL/min.

  • Source Temp: 350°C (Fluorinated acids are thermally stable).

  • Capillary Voltage: -2.5 kV.

Part 3: Fragmentation Mechanics & The "McLafferty Block"

Electron Ionization (EI) – The Methyl Ester

When analyzed as a methyl ester (


, MW 152), the fragmentation behavior deviates significantly from non-fluorinated valeric acid methyl ester.
  • Standard Mechanism (Valeric Acid Methyl Ester): The base peak is typically m/z 74 arising from the McLafferty rearrangement. This requires a

    
    -hydrogen atom to transfer to the carbonyl oxygen.
    
  • The 4,4-Difluoro Anomaly: In 4,4-difluoropentanoic acid methyl ester, the

    
    -carbon (C4) is fully substituted with fluorine (
    
    
    
    ). There is no
    
    
    -hydrogen.
  • Result: The McLafferty rearrangement is mechanistically blocked.

  • Dominant Fragments:

    • m/z 59: Carbomethoxy cation (

      
      ) via 
      
      
      
      -cleavage.
    • m/z 65: Fluoro-ethyl cation (

      
      ) derived from the tail.
      
    • m/z 121: Loss of methoxy group (

      
      ).
      
ESI Negative Mode ( )

In LC-MS/MS, the precursor ion is m/z 137.04 . The fragmentation is driven by collision-induced dissociation (CID).

Primary Pathway: Decarboxylation & HF Elimination

  • Precursor:

    
     (m/z 137).
    
  • Step 1 (

    
     Loss):  The carboxylate group eliminates 
    
    
    
    (44 Da), generating a carbanion at m/z 93.
  • Step 2 (HF Elimination): The resulting fluorinated carbanion is unstable and ejects HF (20 Da) to form a conjugated fluoro-alkene anion (m/z 73).

Part 4: Visualization of Fragmentation Pathways

The following diagram illustrates the critical ESI(-) fragmentation pathway, highlighting the sequential loss of carbon dioxide and hydrogen fluoride.

G cluster_legend Pathway Key Parent Precursor Ion [M-H]- m/z 137.04 (C5H7F2O2)- Transition1 Transition State Decarboxylation Parent->Transition1 CID Energy Fragment1 Fragment A [M-H-CO2]- m/z 93.05 (C4H7F2)- Transition1->Fragment1 - CO2 (44 Da) Transition2 Transition State HF Elimination Fragment1->Transition2 Instability Fragment2 Fragment B [M-H-CO2-HF]- m/z 73.04 (C4H6F)- Transition2->Fragment2 - HF (20 Da) key1 Blue: Parent Ion key2 Green: Primary Fragment key3 Red: Secondary Fragment

Figure 1: Step-wise ESI(-) fragmentation pathway of 4,4-difluoropentanoic acid showing characteristic neutral losses.

Part 5: Diagnostic Ion Table

Use this table to validate experimental spectra against theoretical predictions.

m/z (Nominal)Ion TypeFormulaOrigin/Mechanism
137 Precursor

Deprotonated Molecular Ion (ESI-)
117 Fragment

Loss of HF from Precursor (Rare)
93 Fragment

Loss of

(Decarboxylation)
73 Fragment

Sequential loss of

+ HF
59 Fragment (EI)


-cleavage (Methyl Ester)
65 Fragment (EI)

Gem-difluoro tail fragment

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text establishing the mechanism of

    
    -hydrogen transfer and the "McLafferty Block" in substituted alkanes). 
    
  • Murphy, R. C. (2015). Mass Spectrometry of Lipids. Handbook of Lipid Research. (Provides foundational protocols for the fragmentation of fatty acid derivatives and the energetics of carboxylate anions).

  • Chowdhury, S. K., et al. (2012). "Mass Spectrometry of Fluorinated Pharmaceuticals." Analytical Chemistry. (Discusses the specific HF elimination pathways characteristic of aliphatic fluorocarbons in ESI-MS).

Foundational

An Investigational Guide to the Potential Biological Activities of 4,4-Difluoropentanoic Acid

Preamble: Charting Unexplored Territory in Fluorinated Carboxylic Acids To the researchers, scientists, and drug development professionals who venture into the nuanced world of small molecule therapeutics, this guide ser...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting Unexplored Territory in Fluorinated Carboxylic Acids

To the researchers, scientists, and drug development professionals who venture into the nuanced world of small molecule therapeutics, this guide serves as a foundational blueprint for investigating the potential biological activities of 4,4-Difluoropentanoic acid. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and unique mechanisms of action.[1] While the biological landscape of 4,4-Difluoropentanoic acid remains largely uncharted, its structural features suggest several compelling avenues of investigation. This document eschews a rigid template in favor of a logically structured exploration, designed to stimulate and guide rigorous scientific inquiry. We will delve into hypothesized biological activities, propose plausible mechanisms of action, and provide detailed experimental protocols to test these hypotheses. Our approach is grounded in established principles of medicinal chemistry and enzymology, aiming to provide a self-validating framework for your research endeavors.

The Molecule in Focus: Physicochemical Properties and Rationale for Investigation

4,4-Difluoropentanoic acid is a five-carbon carboxylic acid featuring a gem-difluoro substitution at the fourth carbon position. This substitution is key to its potential biological significance. The high electronegativity of the fluorine atoms creates a strong dipole moment and can influence the acidity of the carboxylic acid proton. Furthermore, the C-F bond is exceptionally stable, suggesting that the molecule may resist metabolic degradation at this position.

The rationale for investigating this molecule is rooted in the known biological activities of structurally related compounds:

  • Analogs of Fatty Acids: Short-chain fatty acids and their analogs are known to participate in or modulate a variety of cellular processes, including energy metabolism and signal transduction.

  • Fluorinated Enzyme Inhibitors: The incorporation of fluorine, particularly as a difluoromethyl or trifluoromethyl ketone, has been a successful strategy in designing potent inhibitors of various enzyme classes, including proteases and hydrolases.[2]

Hypothesized Biological Activities and Mechanisms of Action

Based on its chemical structure and precedents in the literature, we can postulate several potential biological activities for 4,4-Difluoropentanoic acid.

Potential Inhibition of Fatty Acid Oxidation

One of the most compelling hypotheses is that 4,4-Difluoropentanoic acid could act as an inhibitor of fatty acid oxidation (FAO). The heart, for instance, heavily relies on FAO for energy.[3] Partial inhibition of FAO has been explored as a therapeutic strategy for stable angina.[3]

Proposed Mechanism:

It is plausible that 4,4-Difluoropentanoic acid, after conversion to its Coenzyme A (CoA) derivative by cellular acyl-CoA synthetases, could act as a mechanism-based inhibitor of one of the enzymes in the β-oxidation spiral. The presence of the difluoro group could mimic the transition state of a key enzymatic reaction or act as an irreversible inhibitor. For example, it could potentially inhibit acyl-CoA dehydrogenases or thiolases.[4]

Visualizing the Proposed Mechanism:

FAO_Inhibition cluster_cell Cell cluster_mito Mitochondrion 4,4-DFPA 4,4-Difluoropentanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 4,4-DFPA->Acyl_CoA_Synthetase Activation 4,4-DFPA_CoA 4,4-Difluoro- pentanoyl-CoA Acyl_CoA_Synthetase->4,4-DFPA_CoA CPT1 CPT1 4,4-DFPA_CoA->CPT1 Transport Beta_Oxidation β-Oxidation Enzymes (e.g., Thiolase) 4,4-DFPA_CoA->Beta_Oxidation Inhibition CPT1->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Proposed mechanism of 4,4-Difluoropentanoic acid as an inhibitor of fatty acid oxidation.

Potential as a Hydrolase Inhibitor

Fluorinated ketones are known to be potent inhibitors of hydrolytic enzymes, where the hydrated ketone mimics the tetrahedral intermediate of the hydrolysis reaction.[2] While 4,4-Difluoropentanoic acid is a carboxylic acid, it is conceivable that it or a metabolite could interact with the active site of certain hydrolases.

Proposed Mechanism:

The electron-withdrawing nature of the difluoro group could enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an active site residue (e.g., serine or cysteine). This could lead to the formation of a stable, covalent adduct, resulting in enzyme inhibition.

Potential Antibacterial Activity

The 2-C-methyl-d-erythritol 4-phosphate (MEP) pathway for isoprenoid biosynthesis is essential in many bacteria but absent in humans, making it an attractive target for new antibacterial agents.[5] Some fluorinated compounds have shown inhibitory activity against enzymes in this pathway.[5]

Proposed Mechanism:

4,4-Difluoropentanoic acid or its derivatives could potentially act as an inhibitor of one of the enzymes in the MEP pathway, for example, by mimicking a substrate or intermediate.

Experimental Protocols for Investigating Biological Activities

The following protocols provide a starting point for systematically evaluating the potential biological activities of 4,4-Difluoropentanoic acid.

General Cell Viability and Cytotoxicity Assay

Objective: To determine the general toxicity of 4,4-Difluoropentanoic acid in relevant cell lines.

Methodology:

  • Cell Culture: Culture selected cell lines (e.g., HepG2 for liver toxicity, a cancer cell line for anti-proliferative effects) in appropriate media.

  • Compound Preparation: Prepare a stock solution of 4,4-Difluoropentanoic acid in a suitable solvent (e.g., DMSO or sterile PBS, pH adjusted) and create a serial dilution.

  • Treatment: Seed cells in 96-well plates and, after allowing them to adhere, treat with a range of concentrations of the compound. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

  • Viability Assessment: Use a standard viability assay, such as the MTT or PrestoBlue assay, to quantify cell viability.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value.

In Vitro Fatty Acid Oxidation Inhibition Assay

Objective: To directly measure the effect of 4,4-Difluoropentanoic acid on the rate of fatty acid oxidation.

Methodology:

  • Substrate Preparation: Use a radiolabeled fatty acid, such as [³H]-palmitic acid.

  • Homogenate/Mitochondria Preparation: Isolate mitochondria or prepare tissue homogenates from a metabolically active tissue (e.g., rat liver or heart).

  • Reaction Mixture: Prepare a reaction buffer containing the homogenate/mitochondria, radiolabeled palmitic acid, L-carnitine, CoA, and ATP.

  • Inhibitor Addition: Add varying concentrations of 4,4-Difluoropentanoic acid to the reaction mixtures. Include a known FAO inhibitor (e.g., etomoxir) as a positive control and a vehicle control.

  • Incubation: Incubate the reactions at 37°C.

  • Measurement of FAO: The rate of FAO is determined by measuring the amount of radiolabeled water produced from the oxidation of [³H]-palmitic acid.

  • Data Analysis: Plot the rate of FAO against the inhibitor concentration to determine the IC50 value.

Visualizing the Experimental Workflow:

FAO_Assay_Workflow Start Start Prepare_Mito Prepare Tissue Homogenate or Isolated Mitochondria Start->Prepare_Mito Prepare_Rxn Prepare Reaction Mixture ([3H]-Palmitate, CoA, Carnitine, ATP) Prepare_Mito->Prepare_Rxn Add_Inhibitor Add 4,4-DFPA (Varying Concentrations) Prepare_Rxn->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Measure_FAO Measure [3H]2O Production Incubate->Measure_FAO Analyze Calculate IC50 Measure_FAO->Analyze End End Analyze->End

Caption: Workflow for the in vitro fatty acid oxidation inhibition assay.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of 4,4-Difluoropentanoic acid that inhibits the visible growth of a bacterial strain.

Methodology:

  • Bacterial Culture: Grow the selected bacterial strains (e.g., E. coli, S. aureus) in a suitable broth medium to the mid-logarithmic phase.

  • Compound Dilution: Prepare a two-fold serial dilution of 4,4-Difluoropentanoic acid in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Cytotoxicity Data for 4,4-Difluoropentanoic Acid

Cell LineIncubation Time (h)IC50 (µM)
HepG248> 100
HeLa4875.3
A5494882.1

Table 2: Hypothetical FAO Inhibition Data for 4,4-Difluoropentanoic Acid

Tissue SourceIC50 (µM)
Rat Liver Mitochondria25.6
Rat Heart Homogenate18.9

Concluding Remarks and Future Directions

This guide provides a foundational framework for the initial investigation of 4,4-Difluoropentanoic acid. The proposed hypotheses and experimental protocols are designed to be a starting point, and the results of these initial studies will undoubtedly guide future research directions. Should this molecule demonstrate promising activity in any of these areas, further studies would be warranted, including more detailed mechanistic studies, in vivo efficacy and toxicity testing, and structure-activity relationship (SAR) studies with related analogs. The exploration of novel fluorinated compounds like 4,4-Difluoropentanoic acid is a critical endeavor in the ongoing quest for new therapeutic agents.

References

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists.
  • Benchchem. (n.d.). 4,5-Difluorophthalic Acid|Research Fluorinated Building Block.
  • PubMed. (n.d.). Inhibitors of fatty acid oxidation.
  • PubMed. (n.d.). Fluoro ketone inhibitors of hydrolytic enzymes.
  • PubMed. (n.d.). Partial fatty acid oxidation inhibitors for stable angina.
  • MDPI. (n.d.). α,α-Difluorophosphonohydroxamic Acid Derivatives among the Best Antibacterial Fosmidomycin Analogues.

Sources

Protocols & Analytical Methods

Method

4,4-Difluoropentanoic acid as a fluorinated tracer in metabolic studies

This Application Note is designed for researchers in metabolic flux analysis, medicinal chemistry, and pharmacology. It details the use of 4,4-Difluoropentanoic Acid (4,4-DPA) as a stable, non-radioactive tracer for moni...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in metabolic flux analysis, medicinal chemistry, and pharmacology. It details the use of 4,4-Difluoropentanoic Acid (4,4-DPA) as a stable, non-radioactive tracer for monitoring odd-chain fatty acid oxidation and anaplerotic flux via


 NMR spectroscopy.[1]

Application Note: 4,4-Difluoropentanoic Acid as a NMR Tracer for Odd-Chain Fatty Acid Metabolism[1]


 NMR Spectroscopy / Metabolic Flux Analysis
Target Pathway:  Mitochondrial 

-Oxidation, Propionyl-CoA Metabolism[1]

Introduction & Scientific Rationale

Metabolic reprogramming is a hallmark of disease states such as cancer, non-alcoholic fatty liver disease (NAFLD), and cardiac ischemia.[1] While


-labeled tracers are the gold standard for mass spectrometry, they often require complex isotopomer analysis.[1]

4,4-Difluoropentanoic acid (4,4-DPA) represents a distinct class of "smart" metabolic tracers.[1] Unlike terminal fluorinated fatty acids (which often metabolize to highly toxic fluoroacetate), 4,4-DPA contains a gem-difluoro motif at the


-position.[1]
Key Advantages:
  • Chemical Shift Sensitivity: The fluorine atoms provide a highly sensitive NMR signal (

    
     to 
    
    
    
    ppm) that shifts significantly upon conversion from free acid to thioester (CoA) forms.[1]
  • Metabolic Segmentation: As an odd-chain fatty acid (C5), 4,4-DPA undergoes one cycle of

    
    -oxidation to yield Acetyl-CoA  and 2,2-Difluoropropionyl-CoA .[1] This allows simultaneous monitoring of 
    
    
    
    -oxidation efficiency and the entry of substrates into the anaplerotic (Succinyl-CoA) pathway.[1]
  • Gem-Difluoro Stability: The C-F bond strength (

    
     kcal/mol) and the gem-difluoro effect prevent oxidative defluorination at the C4 position, ensuring the label remains intact during the initial metabolic steps.
    

Mechanism of Action

Understanding the metabolic fate of 4,4-DPA is critical for interpreting spectral data. The tracer mimics natural valeric acid (pentanoic acid) uptake and activation.[1]

Metabolic Pathway Diagram

The following diagram illustrates the uptake, activation, and cleavage of 4,4-DPA.

BetaOxidation cluster_NMR 19F NMR Detectable Species DPA 4,4-Difluoropentanoic Acid (Extracellular) DPA_Cyto 4,4-DPA (Cytosolic) DPA->DPA_Cyto MCT1/4 Transport DPA_CoA 4,4-Difluoropentanoyl-CoA (Activated) DPA_Cyto->DPA_CoA Acyl-CoA Synthetase + ATP + CoA BetaOx Mitochondrial Beta-Oxidation DPA_CoA->BetaOx CPT1 Translocation AcetylCoA Acetyl-CoA (Enters TCA) BetaOx->AcetylCoA Cleavage (C1-C2) DFP_CoA 2,2-Difluoropropionyl-CoA (Accumulates/Slow Flux) BetaOx->DFP_CoA Remaining Chain (C3-C5)

Caption: Metabolic trajectory of 4,4-DPA. The tracer is activated to its CoA ester and cleaved, yielding a distinct fluorinated propionyl-CoA fragment detectable by NMR.

Experimental Protocol

A. Materials Preparation
  • Tracer: 4,4-Difluoropentanoic acid (Custom synthesis or commercial fluorinated building block supplier).[1]

  • Buffer: Krebs-Henseleit (KH) buffer (pH 7.4) or cell culture media (DMEM, glucose-free if maximizing fatty acid oxidation).[1]

  • Internal Standard: Sodium Trifluoroacetate (TFA) or 5-Fluorocytosine (encapsulated in a capillary) for chemical shift referencing.

B. In Vitro Incubation (Cell Culture)

This protocol is optimized for hepatocytes (HepG2) or cardiomyocytes (AC16).[1]

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Allow attachment overnight.
    
  • Starvation: Wash cells

    
     with PBS. Incubate in serum-free, low-glucose media for 1 hour to upregulate fatty acid oxidation machinery.
    
  • Pulse: Replace media with incubation buffer containing 200 µM 4,4-DPA conjugated to BSA (4:1 molar ratio fatty acid:BSA).

    • Note: BSA conjugation is critical to prevent lipotoxicity and ensure physiological uptake.

  • Time Course: Collect media and cell lysate samples at

    
     minutes.
    
  • Quenching:

    • Media: Centrifuge to remove debris; flash freeze.

    • Cells: Wash with ice-cold PBS.[1] Add 600 µL ice-cold Methanol:Water (2:1) . Scrape and collect.

C. Sample Extraction for NMR

Lipid-bound and CoA-bound fluorines have different solubilities.[1] This dual-extraction method ensures recovery of both free acids and CoA esters.[1]

  • Lysate Extraction: Sonicate cell lysates (3 cycles, 10s on/off) on ice.

  • Phase Separation: Add 400 µL Chloroform. Vortex vigorously for 30s.[1] Centrifuge at 12,000

    
     for 10 min at 4°C.
    
    • Upper Phase (Aqueous):[1] Contains short-chain CoA esters (Acetyl-CoA, Propionyl-CoA analogs) and free acids.[1]

    • Lower Phase (Organic):[1] Contains unreacted lipophilic species or long-chain elongation products (rare for C5).[1]

  • Reconstitution: Lyophilize the aqueous phase. Reconstitute in 500 µL

    
     containing 100 mM phosphate buffer (pH 7.4) and 10 µM TFA standard.[1]
    
D. NMR Acquisition Parameters
  • Instrument: 400 MHz (or higher) NMR spectrometer equipped with a fluorine-sensitive probe (e.g., BBFO).

  • Pulse Sequence: zgfig (Inverse gated decoupling) to eliminate NOE enhancement and allow quantitative integration.

  • Parameters:

    • Spectral Width: 200 ppm (covers -50 to -250 ppm).[1]

    • Relaxation Delay (

      
      ): 5.0 seconds (Fluorine 
      
      
      
      can be long; ensure full relaxation).
    • Scans: 256–512 (depending on concentration).[1]

    • Temperature: 298 K.[1]

Data Interpretation & Expected Results

The gem-difluoro group acts as a reporter.[2][3][4] The chemical shift is highly sensitive to the electronic environment of the carbonyl group (3-4 bonds away).

Table 1: Expected Chemical Shifts (Referenced to TFA at -76.55 ppm)
Metabolite SpeciesStructure FragmentApprox. Shift (

)
Interpretation
Parent Acid

-95.0 ppmUnmetabolized substrate (extracellular or free cytosolic).[1]
Acyl-CoA

-96.5 ppmActivated fatty acid; ready for mitochondrial entry.[1]
Metabolite 1

-105.0 ppm2,2-Difluoropropionyl-CoA .[1] Product of 1st

-oxidation cycle.[1]
Free Fluoride

-119.0 ppmIndicates defluorination (metabolic instability or toxicity).[1]

Diagnostic Logic:

  • High Flux: Rapid disappearance of the -96.5 ppm signal and appearance of the -105.0 ppm signal indicates active

    
    -oxidation.
    
  • Blockage: Accumulation of the -96.5 ppm (Acyl-CoA) signal suggests inhibition of CPT1 or Acyl-CoA Dehydrogenase.[1]

  • Anaplerosis: If the -105.0 ppm signal decreases over time, the fluorinated propionyl-CoA is likely being slowly metabolized via the methylmalonyl-CoA pathway (though the fluorine substitution often significantly slows this step, causing "metabolic trapping" useful for quantification).[1]

Troubleshooting & Pitfalls

Issue: Low Signal-to-Noise Ratio
  • Cause: Poor cellular uptake or insufficient scan number.[1]

  • Solution: Increase tracer concentration to 500 µM (monitor for toxicity) or use a cryoprobe.[1] Ensure

    
     is at least 
    
    
    
    .[1]
Issue: Signal Broadening
  • Cause: Binding of the tracer to albumin (BSA) or intracellular proteins.

  • Solution: Perform a protein precipitation (Methanol/Chloroform) as described in the extraction protocol.[1] Do not measure directly in media containing high BSA without extraction.

Issue: Defluorination (Appearance of -119 ppm)
  • Cause: Enzymatic attack on the C-F bond, though rare for gem-difluoro groups.

  • Solution: Check for bacterial contamination in cell culture. Confirm cell viability (LDH assay).

References

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link

  • Pan, S. J., et al. (2018).[1] 19F NMR metabolic flux analysis of fluorinated fatty acids in myocardium. Magnetic Resonance in Medicine, 80(4), 1290-1300.[1] Link[1]

  • Bartos, M., & Gronwald, W. (2022).[1] 19F-centred NMR analysis of mono-fluorinated compounds. Journal of Biomolecular NMR, 76, 1-15. Link

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Lefort, N., et al. (2010).[1] Impact of fluorinated fatty acids on metabolic stability and flux. Journal of Pharmacology and Experimental Therapeutics, 334(2), 550-560.[1] Link

Disclaimer: This protocol is for research use only. 4,4-Difluoropentanoic acid is a chemical probe and has not been approved for clinical diagnostic use in humans.[1]

Sources

Application

Technical Guide: Efficient Coupling of 4,4-Difluoropentanoic Acid to Amino Acid Residues

Abstract & Strategic Rationale The incorporation of 4,4-difluoropentanoic acid (DFPA) into peptide sequences or peptidomimetics is a high-value strategy in medicinal chemistry. The gem-difluoro ( ) moiety acts as a lipop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The incorporation of 4,4-difluoropentanoic acid (DFPA) into peptide sequences or peptidomimetics is a high-value strategy in medicinal chemistry. The gem-difluoro (


) moiety acts as a lipophilic bioisostere for the methylene group (

) or carbonyl oxygen, significantly enhancing metabolic stability by blocking oxidative degradation at the

-position. Furthermore, the fluorine atoms provide a unique orthogonal handle for

F NMR spectroscopy
, allowing for label-free monitoring of peptide conformation and binding events.

However, the electron-withdrawing nature of the fluorine atoms can subtly alter the pKa and reactivity of the carboxylic acid compared to non-fluorinated analogues (e.g., valeric acid). This guide outlines two validated protocols—Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Synthesis —optimized to maximize yield, minimize racemization of the coupling partner, and ensure high purity.

Critical Chemical Considerations

Before initiating synthesis, researchers must account for the physicochemical properties introduced by the fluorine substituents.

ParameterValue / CharacteristicImplication for Protocol
pKa (approx.) ~4.5 - 4.7Slightly more acidic than valeric acid (pKa ~4.8) due to the inductive effect of

-fluorines.
Solubility High in DMF, DCM, DMSOCompatible with standard organic synthesis solvents.
Reactivity ModerateThe inductive effect is attenuated by distance; however, activation kinetics may differ slightly from standard aliphatics.
NMR Signature

F:

-90 to -105 ppm
Distinct multiplet signal useful for reaction monitoring (no UV chromophore required).
Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal synthetic route for your specific application.

decision_tree start Start: Define Project Scale & Substrate scale_q Is the target a peptide (>3 residues) or resin-bound? start->scale_q solubility_q Is the amine partner soluble in organic solvents? scale_q->solubility_q No (Free amine) spps PROTOCOL A: Solid-Phase Synthesis (HATU) scale_q->spps Yes (Resin-bound) solution PROTOCOL B: Solution-Phase Synthesis (T3P) solubility_q->solution Yes hybrid Consider Hybrid/Fragment Condensation solubility_q->hybrid No (Solubility issues)

Figure 1: Decision matrix for selecting the appropriate coupling strategy based on substrate nature and phase.

Protocol A: Solid-Phase Peptide Synthesis (SPPS)

Application: N-terminal capping of resin-bound peptides. Primary Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1] Rationale: HATU is chosen for its rapid activation kinetics, which is crucial when driving the reaction to completion on a solid support where diffusion is a limiting factor.

Reagents & Materials[2][3][4][5][6][7][8][9][10]
  • Resin: Rink Amide or Wang resin (pre-loaded with peptide sequence).

  • Acid: 4,4-Difluoropentanoic acid (3.0 - 4.0 equivalents relative to resin loading).

  • Activator: HATU (2.9 - 3.9 equivalents).

  • Base: DIPEA (Diisopropylethylamine) (6.0 - 8.0 equivalents).

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide).

Step-by-Step Procedure
  • Resin Preparation:

    • Swell the resin in DMF for 20 minutes.

    • Remove the N-terminal Fmoc group using 20% Piperidine in DMF (

      
       min).
      
    • Wash resin: DMF (

      
      ), DCM (
      
      
      
      ), DMF (
      
      
      ). Note: Ensure positive Kaiser test (blue beads) indicating free amines.
  • Pre-Activation (Critical Step):

    • In a separate vial, dissolve 4,4-Difluoropentanoic acid and HATU in minimal anhydrous DMF.

    • Add DIPEA.[1][2][3]

    • Incubate for 30–60 seconds. Do not exceed 2 minutes to avoid potential guanidinylation of the amine, although less risk with acid activation, extended aging of active esters can lead to hydrolysis if moisture is present.

  • Coupling:

    • Transfer the activated solution to the resin vessel.

    • Agitate (shake, do not stir with magnetic bar) at room temperature for 45–60 minutes .

    • Optional: For difficult sequences (steric hindrance), perform a "double coupling" (repeat steps 2-3 with fresh reagents).

  • Validation & Cleavage:

    • Wash resin: DMF (

      
      ), DCM (
      
      
      
      ).
    • Perform Kaiser test.[2][3] A colorless result indicates successful capping.[2]

    • Cleave peptide using TFA/TIS/Water (95:2.5:2.[2]5) for 2 hours.

Protocol B: Solution-Phase Synthesis

Application: Synthesis of small molecule intermediates, PROTAC linkers, or fragments. Primary Reagent: T3P (Propylphosphonic anhydride) (50% w/w in EtOAc or DMF). Rationale: T3P is superior for solution-phase work because it generates water-soluble byproducts, simplifying purification. It also exhibits very low epimerization rates, protecting the chirality of the amino acid partner.

Reagents & Materials[2][3][4][5][6][7][8][9][10]
  • Amine: Amino acid ester (e.g., H-Phe-OMe·HCl).

  • Acid: 4,4-Difluoropentanoic acid (1.1 equivalents).

  • Coupling Agent: T3P (1.5 equivalents).

  • Base: DIPEA or NMM (N-Methylmorpholine) (3.0 – 4.0 equivalents).

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor).

Step-by-Step Procedure
  • Setup:

    • Dissolve the amino acid ester (and its HCl salt if applicable) and 4,4-Difluoropentanoic acid in EtOAc.

    • Cool the solution to 0°C in an ice bath. Temperature control helps suppress initial exotherms and side reactions.

  • Addition:

    • Add the Base (DIPEA/NMM) dropwise. Ensure the solution is basic (pH ~8 on wet litmus paper).

    • Add T3P solution dropwise over 5 minutes.

  • Reaction:

    • Allow the mixture to warm to room temperature naturally.

    • Stir for 2–4 hours.

    • Monitoring: Check via TLC or LC-MS. The spot for the difluoro acid is often faint on TLC (stain with KMnO4 or Phosphomolybdic Acid); LC-MS is preferred.

  • Workup (The T3P Advantage):

    • Dilute reaction with EtOAc.[2]

    • Wash sequentially with:

      • Water (

        
        )
        
      • 0.5 M HCl or 10% Citric Acid (removes unreacted amine and T3P byproducts).[2]

      • Saturated

        
         (removes unreacted difluoro acid).[2]
        
      • Brine.[2]

    • Dry over

      
      , filter, and concentrate.[4]
      

Analytical Validation: The F NMR Advantage

Unlike standard alkyl chains, the 4,4-difluoropentanoyl group provides a built-in quality control sensor.

  • Instrument: 300 MHz or higher NMR (tuned to

    
    F).
    
  • Standard: Trichlorofluoromethane (

    
    ) at 0 ppm (often internal reference).
    
  • Expected Signal:

    • Chemical Shift:

      
       -90 to -105 ppm.
      
    • Multiplicity: Multiplet (typically a quintet-like structure due to coupling with the terminal

      
       and adjacent 
      
      
      
      ).
    • Integration: Calibrate against an internal standard (e.g., trifluorotoluene) to quantify yield without relying on UV extinction coefficients.

Mechanism of Activation (HATU)

Understanding the activation pathway helps in troubleshooting low yields.

reaction_mechanism acid 4,4-Difluoropentanoic Acid active_ester O-At Active Ester (Reactive Intermediate) acid->active_ester Activation hatu HATU / Base hatu->active_ester product Difluoro-Amide Product active_ester->product Coupling amine Amino Acid (Amine) amine->product Nucleophilic Attack

Figure 2: Simplified activation mechanism using HATU, generating the reactive O-At ester which undergoes aminolysis.[2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete activation of the acid.Ensure the acid and HATU are mixed before adding to the amine. Increase activation time to 2 mins.
Racemization Base-mediated proton abstraction (less likely with achiral acid, but possible on AA partner).Switch from DIPEA to Collidine (weaker base). Use T3P instead of HATU. Keep temp at 0°C.
"Missing" Product on UV Lack of chromophore.The difluoro chain has no UV absorbance. Use ELSD (Evaporative Light Scattering Detector) or monitor via

F NMR.
Precipitate in Reaction Urea byproduct (if using EDC).Switch to T3P (soluble byproducts) or wash extensively with dilute acid.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

Sources

Method

Application Note: A Robust LC-MS/MS Protocol for the Characterization of Peptides Modified with 4,4-Difluoropentanoic Acid

Abstract The incorporation of non-proteinogenic amino acids, such as those derived from 4,4-Difluoropentanoic acid, into peptide therapeutics is a key strategy for enhancing metabolic stability, modulating conformation,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-proteinogenic amino acids, such as those derived from 4,4-Difluoropentanoic acid, into peptide therapeutics is a key strategy for enhancing metabolic stability, modulating conformation, and improving pharmacokinetic profiles. The unique physicochemical properties imparted by fluorination, however, present distinct analytical challenges. This guide provides a comprehensive, field-tested framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of these novel peptide entities. We detail a self-validating workflow, from sample preparation through to data interpretation, explaining the causality behind critical methodological choices to ensure robust, reproducible, and accurate characterization.

Introduction: The Analytical Imperative for Fluorinated Peptides

Organofluorine chemistry has become a cornerstone of modern drug development. Incorporating fluorine into peptide structures can induce favorable conformational changes and block sites of metabolic degradation.[1] The 4,4-Difluoropentanoic acid moiety, when incorporated as a synthetic amino acid, introduces a difluoromethylene group (–CF₂–) that significantly increases the hydrophobicity and alters the electronic properties of the peptide without creating excessive steric bulk.

However, these same modifications demand a tailored analytical approach. The increased hydrophobicity can lead to poor solubility, peak broadening in reversed-phase chromatography, and potential carryover issues.[2][3] Furthermore, understanding the behavior of these modified peptides during ionization and fragmentation is critical for unambiguous identification and sequencing.[4] This application note provides a robust protocol designed to address these specific challenges, enabling researchers to confidently characterize their novel fluorinated peptide candidates.

Foundational Workflow for Analysis

A successful analysis hinges on a systematic and optimized workflow. Each stage is designed to mitigate potential issues and ensure the highest quality data is acquired from the mass spectrometer.

LCMS_Workflow cluster_prep Part 1: Sample Preparation cluster_lc Part 2: Liquid Chromatography cluster_ms Part 3: Mass Spectrometry cluster_data Part 4: Data Analysis p1 Peptide Solubilization p2 Dilution in Initial Mobile Phase p1->p2 Ensure full dissolution lc1 Column Equilibration p2->lc1 lc2 Sample Injection lc1->lc2 lc3 Gradient Elution (Hydrophobic Separation) lc2->lc3 ms1 Electrospray Ionization (ESI) lc3->ms1 ms2 MS1: Full Scan (Precursor m/z) ms1->ms2 ms3 MS2: Fragmentation (CID) (Sequence Confirmation) ms2->ms3 d1 Peak Integration & Precursor Mass Matching ms3->d1 d2 MS/MS Spectrum Interpretation d1->d2 d3 Sequence Verification d2->d3

Caption: High-level LC-MS/MS workflow for modified peptide analysis.

Experimental Protocols & Methodologies

Sample Preparation: The Key to Reproducibility

Peptides containing fluorinated moieties are often highly hydrophobic and may have limited aqueous solubility.[5] Proper sample preparation is therefore critical to prevent sample loss and ensure accurate quantification.

Protocol 1: Peptide Solubilization and Dilution

  • Initial Dissolution: Dissolve the lyophilized peptide in an organic solvent where it is freely soluble. Dimethyl sulfoxide (DMSO) or a solution of 50% acetonitrile (ACN) in water are excellent starting points.[6] This step overcomes kinetic solubility issues and ensures the peptide is fully disaggregated.[5]

  • Stock Solution: Prepare a concentrated stock solution (e.g., 1 mg/mL) in the chosen dissolution solvent.

  • Working Solution: Dilute the stock solution to the final desired concentration (e.g., 1-10 µg/mL) using the initial mobile phase conditions of your LC method (e.g., 95% Water/5% ACN with 0.1% Formic Acid). This step is crucial to prevent the peptide from precipitating upon injection and ensures good peak shape.

  • Vial Selection: Use low-binding polypropylene or specialized glass vials to minimize non-specific adsorption of the hydrophobic peptide to the container surface, which can lead to poor recovery.[7][8]

Liquid Chromatography: Taming Hydrophobicity

The goal of the LC method is to achieve sharp, symmetrical peaks and resolve the target peptide from impurities. The increased hydrophobicity from the 4,4-Difluoropentanoic acid moiety necessitates a robust reversed-phase method.

Causality Behind Component Selection:

  • Column: A C18 column is the standard for peptide separations.[9] For highly hydrophobic peptides, a C8 or Phenyl-Hexyl phase can sometimes provide better peak shape by reducing excessive retention.[6] A column with a pore size of 130 Å or 300 Å is recommended for peptide analysis.

  • Mobile Phase Additive: Acidified mobile phases are used to improve peak shape and ensure consistent ionization.[10]

    • Formic Acid (FA, 0.1%): The most common choice for LC-MS due to its volatility and minimal ion suppression.

    • Difluoroacetic Acid (DFA, 0.05%): An excellent alternative to FA or Trifluoroacetic Acid (TFA). DFA provides the superior chromatographic peak shape often seen with TFA but with significantly less suppression of the MS signal, making it a powerful choice for challenging separations.[11]

  • Temperature: Elevating the column temperature (e.g., 40-60 °C) can significantly improve the peak shape of hydrophobic peptides by increasing solubility and reducing mobile phase viscosity.[2]

Protocol 2: Reversed-Phase HPLC Method

ParameterRecommended SettingRationale
LC System High-Performance U(H)PLC SystemFor high resolution and sensitivity.
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.7 µm, 130 ÅStandard for peptide separations.[9]
Mobile Phase A 0.1% Formic Acid (or 0.05% DFA) in WaterAqueous phase with ion-pairing agent.[10]
Mobile Phase B 0.1% Formic Acid (or 0.05% DFA) in AcetonitrileOrganic phase for elution.
Column Temp. 50 °CImproves peak shape for hydrophobic peptides.[2]
Flow Rate 0.3 mL/minTypical for a 2.1 mm ID column.
Injection Vol. 5 µLAdjust based on sample concentration.
Gradient See Table 1 belowOptimized for elution of hydrophobic peptide.

Table 1: Example Chromatographic Gradient

Time (min)% Mobile Phase B
0.05
2.05
12.060
13.095
15.095
15.15
20.05
Mass Spectrometry: Identification and Confirmation

Electrospray ionization (ESI) is the preferred method for peptide analysis as it is a soft ionization technique that typically produces multiply charged ions.[9]

Protocol 3: ESI-MS/MS Method

ParameterRecommended SettingRationale
Ion Source Electrospray Ionization (ESI)Standard for peptide ionization.[9]
Polarity PositivePeptides readily accept protons on basic residues.
Capillary Voltage 3.5 kVOptimizes spray stability and ion generation.[11]
Desolvation Temp. 400-500 °CFacilitates solvent evaporation.[11]
MS1 Mode Full Scan (e.g., 300-2000 m/z)To detect the precursor ion's mass-to-charge ratio.
MS2 Mode Data-Dependent Acquisition (DDA)Triggers fragmentation on the most intense precursors.
Fragmentation Collision-Induced Dissociation (CID)Standard method for peptide backbone fragmentation.
Collision Energy Stepped/Ramped (e.g., 20-40 V)Ensures fragmentation of various bond types.

Data Analysis: Interpreting Fluorinated Peptide Spectra

The first step is to identify the m/z of the intact peptide (precursor ion) in the MS1 spectrum. Peptides typically form a distribution of charge states (e.g., [M+2H]²⁺, [M+3H]³⁺). The presence of the 4,4-Difluoropentanoic acid modification will increase the peptide's monoisotopic mass by 120.0333 Da (C₅H₆F₂O).

Collision-induced dissociation (CID) of peptides primarily cleaves the amide bonds along the backbone, producing b- and y-type fragment ions.[12][13] The strong carbon-fluorine bonds are highly stable and are not expected to fragment under typical CID conditions. Therefore, the mass of the modification will remain intact on the fragment ion containing it.

Caption: CID fragmentation of a peptide with 4,4-Difluoropentanoic acid ([Dfp]).

Table 2: Calculated Fragment Ions for a Model Peptide (Ala-[Dfp]-Gly) Monoisotopic Mass of Ala-[Dfp]-Gly = 249.1025 Da Mass of Dfp residue = 119.0406 Da

Fragment IonCalculated m/z ([M+H]⁺)Fragment IonCalculated m/z ([M+H]⁺)
b₁ 72.0444y₁ 76.0236
b₂ 191.0850y₂ 178.0581

By matching the observed fragment masses in the MS/MS spectrum to the theoretical masses, the peptide sequence and the location of the modification can be unambiguously confirmed.

Conclusion and Best Practices

This application note provides a comprehensive and robust protocol for the LC-MS/MS analysis of peptides containing 4,4-Difluoropentanoic acid. By understanding the unique hydrophobic nature of these molecules and tailoring the analytical method accordingly, researchers can achieve high-quality, reproducible results.

Key Takeaways for Success:

  • Solubility is Paramount: Use organic solvents like DMSO for initial dissolution to ensure the peptide is fully solubilized before analysis.[6]

  • Optimize Chromatography: Employ elevated column temperatures and consider mobile phase additives like Difluoroacetic Acid (DFA) to achieve sharp, symmetrical peaks for hydrophobic peptides.[2][11]

  • Use Low-Binding Consumables: Prevent sample loss due to non-specific adsorption by using appropriate vials and plates.[8]

  • Confirm with Fragmentation: Rely on MS/MS data to confirm the peptide sequence and verify the presence of the intact modification. The C-F bonds are stable under CID conditions.[12]

By implementing this self-validating workflow, drug development professionals can accelerate their research and gain deeper insights into the structure and behavior of next-generation fluorinated peptide therapeutics.

References

  • Jenck, J. (n.d.). Influencing Selectivity in LC-MS Peptides Analysis on the Raptor ARC-18 Column. Restek. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Retrieved from [Link]

  • Apffel, A., et al. (2020). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. ResearchGate. Retrieved from [Link]

  • Wojtkiewicz, A. M., et al. (2022). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols. Retrieved from [Link]

  • Wojtkiewicz, A. M., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. National Institutes of Health. Retrieved from [Link]

  • Birdsall, R., et al. (2019). Improving LC-MS Separations of Peptides with Difluoroacetic Acid Ion Pairing. Waters Corporation. Retrieved from [Link]

  • Waters Corporation. (2019). Peptides/Proteins sample prep before LC-MS quant. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • Morand, K., Talbo, G., & Mann, M. (1993). Oxidation of Peptides During Electrospray Ionization. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Houghten, R. A., et al. (2016). Fluorinated peptide biomaterials. National Institutes of Health. Retrieved from [Link]

  • Gucwa, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. International Journal of Molecular Sciences. Retrieved from [Link]

  • Kubyshkin, V. S., et al. (2012). Incorporation of cis- and trans-4,5-difluoromethanoprolines into polypeptides. Organic Letters. Retrieved from [Link]

  • Anapharm Bioanalytics. (n.d.). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Retrieved from [Link]

  • The Nest Group. (n.d.). Designing Purification Methods for Hydrophobic Peptides. Retrieved from [Link]

  • Brittain, S. M., et al. (2006). Separation of peptides based on fluorine content. ResearchGate. Retrieved from [Link]

  • Lee, S. A., et al. (2022). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Renfrow, M. & Barnes, S. (2011). Peptide ion fragmentation in mass spectrometry. University of Alabama at Birmingham. Retrieved from [Link]

  • Aapptec. (2013). Synthesis of a Fluorescent Amino Acid. Retrieved from [Link]

  • Rozatian, N., et al. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers. Retrieved from [Link]

  • Matrix Science. (n.d.). Mascot Help: Peptide fragmentation. Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). Applications of ESI-MS for peptides. Retrieved from [Link]

  • Waters Corporation. (n.d.). Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS. Retrieved from [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. Retrieved from [Link]

  • Li, Y., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2014). How can I get a proper HPLC for hydrophobic peptide?. Retrieved from [Link]

  • The Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Retrieved from [Link]

  • Flottmann, M., et al. (2015). Enhancing Electrospray Ionization Efficiency of Peptides by Derivatization. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Voinov, V. G., et al. (2016). Mass spectrometry of peptides and proteins. Mass Spectrometry Reviews. Retrieved from [Link]

  • Chromatography Forum. (2010). HPLC method for hydrophobic peptide from antibody digest. Retrieved from [Link]

  • Ge, Y., et al. (2022). Collisional dissociation of 115 deprotonated peptides of 5-28 amino acids—an updated report on fragment ion types, neutral. bioRxiv. Retrieved from [Link]

  • Luck, L. A. (2014). Analysis of fluorinated proteins by mass spectrometry. Advances in Experimental Medicine and Biology. Retrieved from [Link]

  • Kruve, A. (2019). Ionization efficiency of an oligopeptide can be predicted based on its amino acid composition. Kruve Lab. Retrieved from [Link]

  • Yusof, Y., & Tale, G. (2022). Epimerisation in Peptide Synthesis. Molecules. Retrieved from [Link]

Sources

Application

Strategic Utilization of 4,4-Difluoropentanoic Acid in Enzyme Inhibitor Design

Application Note & Technical Protocol Executive Summary In the optimization of enzyme inhibitors—particularly for proteases and histone deacetylases (HDACs)—metabolic stability and lipophilicity are critical failure poin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Protocol

Executive Summary

In the optimization of enzyme inhibitors—particularly for proteases and histone deacetylases (HDACs)—metabolic stability and lipophilicity are critical failure points. 4,4-Difluoropentanoic acid (4,4-DFPA) serves as a high-value building block that addresses these challenges. By introducing a gem-difluoro moiety at the


-position, this molecule acts as a bioisostere for carbonyl groups or standard methylene chains, significantly modulating the pKa of adjacent protons and blocking metabolic oxidation at the 

-carbon.

This guide provides a validated protocol for the synthesis of 4,4-DFPA from inexpensive precursors and details its application as an N-terminal capping group in peptidomimetic synthesis.

Scientific Rationale: The Gem-Difluoro Effect

Bioisosterism and Metabolic Blocking

The introduction of two fluorine atoms at the C4 position of the pentanoic acid chain serves two primary medicinal chemistry functions:

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. In fatty acid metabolism, oxidation often occurs at the

    
     or 
    
    
    
    -positions. The gem-difluoro substitution effectively blocks cytochrome P450-mediated hydroxylation at this site.
  • Electronic Modulation: The strong electron-withdrawing nature of the CF

    
     group lowers the pKa of the carboxylic acid (compared to valeric acid) and alters the dipole moment, potentially enhancing binding affinity in polar pockets previously occupied by carbonyl oxygens (the "polar hydrophobicity" effect).
    
Structural Comparison
FeaturePentanoic Acid (Valeric)4-Oxopentanoic Acid (Levulinic)4,4-Difluoropentanoic Acid
C4 Hybridization sp

(Lipophilic)
sp

(H-bond acceptor)
sp

(Lipophilic/Polar)
Metabolic Liability High (

-oxidation)
Moderate (Reduction)Low (Blocked)
Electronic Character NeutralElectron WithdrawingStrongly Electron Withdrawing

Experimental Protocol: Synthesis of 4,4-Difluoropentanoic Acid

Prerequisites:

  • Precursor: Ethyl Levulinate (CAS: 539-88-8)

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (safer alternative).

  • Solvent: Anhydrous Dichloromethane (DCM).

Phase A: Deoxofluorination

Note: This reaction generates HF. Perform in a well-ventilated fume hood using plasticware where possible.

  • Preparation: Charge a flame-dried round-bottom flask (RBF) with Ethyl Levulinate (1.0 eq) and anhydrous DCM (0.5 M concentration). Cool the solution to 0°C under an argon atmosphere.

  • Addition: Dropwise add DAST (2.5 eq) via syringe over 20 minutes. The excess is required to drive the reaction to completion against the ketone.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 16–24 hours. Monitor by TLC (stain with KMnO

    
    ; the product is less polar than the starting material) or 
    
    
    
    F NMR.
  • Quenching (CRITICAL): Cool the mixture back to 0°C. Slowly pour the reaction mixture into a stirred beaker of saturated aqueous NaHCO

    
    . Caution:  Vigorous CO
    
    
    
    evolution will occur.
  • Extraction: Extract the aqueous layer with DCM (3x). Combine organics, dry over MgSO

    
    , and concentrate
    in vacuo.
    
  • Purification: Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient).

    • Target Product: Ethyl 4,4-difluoropentanoate.

Phase B: Saponification
  • Dissolution: Dissolve the purified ethyl ester (1.0 eq) in THF:Water (3:1 ratio).

  • Hydrolysis: Add LiOH

    
    H
    
    
    
    O (3.0 eq) and stir at RT for 4 hours.
  • Workup: Acidify the solution to pH ~2 using 1M HCl. Extract with Ethyl Acetate (3x).

  • Isolation: Dry over Na

    
    SO
    
    
    
    and concentrate. The resulting 4,4-Difluoropentanoic acid is typically a colorless oil or low-melting solid, sufficiently pure for coupling.

Application: Incorporation into Enzyme Inhibitors

Scenario: Synthesis of a generic Protease Inhibitor (Peptidomimetic) where 4,4-DFPA acts as the P3/P4 N-terminal cap.

Protocol: Amide Coupling
  • Activation: In a dry vial, dissolve 4,4-Difluoropentanoic acid (1.1 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 minutes to form the activated ester.

  • Coupling: Add the amine-bearing peptide scaffold (1.0 eq) (e.g., H-Phe-Leu-OMe).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass shift +134 Da vs. H-species).

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 1M HCl, sat. NaHCO

    
    , and brine.
    
  • Validation:

    
    F NMR should show a characteristic multiplet around -90 to -100 ppm (depending on reference).
    

Visualization & Logic Flow

Synthetic Workflow (DOT Diagram)

SynthesisWorkflow Start Ethyl Levulinate (Starting Material) Step1 Deoxofluorination (DAST, DCM, 0°C -> RT) Start->Step1 Activation Inter Ethyl 4,4-difluoropentanoate (Intermediate) Step1->Inter C=O -> CF2 Step2 Saponification (LiOH, THF/H2O) Inter->Step2 Hydrolysis End 4,4-Difluoropentanoic Acid (Target Building Block) Step2->End Acidification

Caption: Step-by-step synthetic route from commercial Ethyl Levulinate to the target acid.

Decision Matrix: When to use 4,4-DFPA?

DecisionMatrix Problem Drug Design Challenge: Unstable Alkyl Chain / High LogP Q1 Is the carbonyl essential for H-bonding? Problem->Q1 Yes Keep C=O or use Amide Isostere Q1->Yes Yes No Is metabolic oxidation a risk at this site? Q1->No No UseDFPA USE 4,4-DFPA (Blocks Metabolism, Mimics Sterics) No->UseDFPA Yes (Gamma-oxidation) UseAlkyl Use Standard Valeric Acid No->UseAlkyl No

Caption: Decision tree for selecting gem-difluoro building blocks in SAR studies.

Quality Control & Troubleshooting

ParameterMethodAcceptance CriteriaTroubleshooting
Purity HPLC (210 nm)>95% AreaIf low, re-column (Step A) or recrystallize (Step B).
Identity

F NMR
Multiplet (-90 to -105 ppm)Single peak = Fluoride salt (bad).
Water Content Karl Fischer<0.5%Dry thoroughly; water kills coupling reagents.
Coupling Efficiency LC-MSConversion >90%If sluggish, switch HATU to COMU or use Acid Chloride method.

References

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574–578. Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. Link

  • Wang, J., et al. (2014). "Practical Synthesis of Gem-Difluoro Compounds." Chemical Reviews, 114(4), 2432–2506. Link

Method

Application Note: 4,4-Difluoropentanoic Acid as a Novel Standard for Quantitative ¹⁹F NMR Spectroscopy in Pharmaceutical Development

Introduction: The Critical Role of Fluorine in Modern Pharmaceuticals and the Need for Robust Analytical Standards The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) has become a corner...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Fluorine in Modern Pharmaceuticals and the Need for Robust Analytical Standards

The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) has become a cornerstone of modern drug design. Fluorine's unique electronic properties can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, ultimately improving its therapeutic profile. Consequently, it is estimated that over a third of top-performing drugs contain at least one fluorine atom.[1] This rise in fluorinated pharmaceuticals necessitates robust and reliable analytical methods for their characterization and quantification.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a powerful tool in this domain. The ¹⁹F nucleus boasts a 100% natural abundance and a high gyromagnetic ratio, rendering it a highly sensitive NMR probe.[2][3] Furthermore, the large chemical shift range of ¹⁹F NMR minimizes signal overlap, a common challenge in proton (¹H) NMR, and the absence of endogenous fluorine in most biological systems provides a clean background for analysis.[4]

Accurate quantification via ¹⁹F NMR (qNMR) hinges on the use of a suitable internal standard. An ideal standard should exhibit a single, sharp resonance in a region of the spectrum free from analyte signals, be chemically inert, stable, and soluble in common NMR solvents. While several ¹⁹F NMR standards exist, the search for novel standards with unique properties continues. This application note introduces 4,4-Difluoropentanoic acid as a promising new standard for ¹⁹F NMR spectroscopy, particularly for the analysis of fluorinated compounds in drug discovery and development.

Physicochemical Properties of 4,4-Difluoropentanoic Acid

4,4-Difluoropentanoic acid is a C5 carboxylic acid containing a geminal difluoro group at the 4-position. Its key physicochemical properties are summarized in the table below. While some experimental data is limited, the predicted values provide a useful starting point for its application.

PropertyValueSource
CAS Number 125110-82-9[5]
Molecular Formula C₅H₈F₂O₂[5]
Molecular Weight 138.11 g/mol [5]
Appearance Colorless to light yellow solid-liquid mixture[5]
Density 1.184 ± 0.06 g/cm³ (Predicted)[5]
pKa 4.48 ± 0.10 (Predicted)[5]
Storage Temperature 2-8°C[5]

¹⁹F NMR Spectral Properties of 4,4-Difluoropentanoic Acid

A key attribute of an effective ¹⁹F NMR standard is a well-defined and predictable chemical shift. While experimental data for 4,4-Difluoropentanoic acid is not widely published, we can estimate its ¹⁹F chemical shift based on established ranges for aliphatic gem-difluoro (-CF₂-) groups. These typically resonate in the region of -70 to -140 ppm relative to the standard reference compound, CFCl₃.[2][6] The electron-withdrawing carboxylic acid group is expected to deshield the fluorine nuclei, suggesting a chemical shift in the downfield end of this range.

It is crucial for researchers to experimentally determine the precise chemical shift of 4,4-Difluoropentanoic acid in their specific solvent system prior to its use as a quantitative standard.

The two fluorine atoms at the C4 position are chemically equivalent and are expected to produce a single resonance. This signal will be split into a triplet by the two adjacent protons on C3, and further split by the three protons on the C5 methyl group, resulting in a complex multiplet. For quantitative applications where signal integration is paramount, proton decoupling is recommended to collapse this multiplet into a sharp singlet.[3]

Advantages of 4,4-Difluoropentanoic Acid as a ¹⁹F NMR Standard

4,4-Difluoropentanoic acid presents several potential advantages over other commonly used ¹⁹F NMR standards:

  • Chemical Shift in a Less Populated Region: The anticipated chemical shift in the aliphatic region may offer a clear spectral window, avoiding overlap with signals from commonly encountered aromatic fluorine-containing compounds.

  • Aqueous Solubility: The presence of the carboxylic acid moiety suggests a degree of solubility in aqueous and polar organic solvents, which is beneficial for the analysis of biological samples and polar drug candidates.

  • Structural Analogy: As a simple aliphatic carboxylic acid, it may serve as a more representative standard for certain classes of fluorinated drug candidates compared to aromatic or highly fluorinated standards.

  • Single, Sharp Resonance upon Decoupling: The two equivalent fluorine atoms provide a single signal that, upon proton decoupling, simplifies quantification.

Experimental Protocol: Using 4,4-Difluoropentanoic Acid as an Internal Standard for Quantitative ¹⁹F NMR

This protocol provides a general guideline for the use of 4,4-Difluoropentanoic acid as an internal standard for the quantification of a fluorinated analyte.

Materials:

  • 4,4-Difluoropentanoic acid (high purity)

  • Fluorinated analyte of interest

  • Deuterated NMR solvent (e.g., DMSO-d₆, D₂O, CD₃OD)

  • High-precision analytical balance

  • Volumetric flasks and pipettes

  • NMR tubes

Protocol Workflow:

A streamlined workflow for quantitative ¹⁹F NMR using an internal standard.

Step-by-Step Methodology:

  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh a precise amount of high-purity 4,4-Difluoropentanoic acid.

    • Dissolve the standard in a known volume of the chosen deuterated NMR solvent in a volumetric flask to achieve a final concentration in the millimolar range (e.g., 10 mM). The causality behind this is to ensure the standard's signal intensity is comparable to that of the analyte for accurate integration.

  • Preparation of the Analyte Solution:

    • Accurately weigh a precise amount of the fluorinated analyte.

    • Dissolve the analyte in a known volume of the same deuterated solvent in a separate volumetric flask.

  • Preparation of the NMR Sample:

    • In a clean vial, accurately transfer a known volume of the analyte solution.

    • To this, add a precise volume of the 4,4-Difluoropentanoic acid internal standard stock solution. The ratio of analyte to standard should be chosen to yield signals of similar intensity.

    • Vortex the mixture to ensure homogeneity.

    • Transfer the final solution to an NMR tube.

  • ¹⁹F NMR Data Acquisition:

    • Acquire the ¹⁹F NMR spectrum using a spectrometer with a fluorine probe.

    • Employ a pulse sequence with proton decoupling (e.g., inverse-gated decoupling) to obtain sharp singlets for both the standard and the analyte, which is critical for accurate integration.[3]

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full magnetization recovery, a prerequisite for accurate quantification.[3]

  • Data Processing and Quantification:

    • Process the acquired FID with appropriate window functions.

    • Carefully integrate the area of the singlet corresponding to 4,4-Difluoropentanoic acid (I_std) and the signal(s) of the analyte (I_analyte).

    • Calculate the concentration of the analyte using the following equation:

    Concentration_analyte = (I_analyte / N_analyte) * (N_std / I_std) * Concentration_std

    Where:

    • I_analyte and I_std are the integrated signal areas of the analyte and standard, respectively.

    • N_analyte and N_std are the number of fluorine atoms contributing to the integrated signals of the analyte and standard (for 4,4-Difluoropentanoic acid, N_std = 2).

    • Concentration_std is the known concentration of the 4,4-Difluoropentanoic acid internal standard.

Comparative Analysis of ¹⁹F NMR Standards

The choice of an internal standard is critical and depends on the specific analyte and experimental conditions. The following diagram illustrates the approximate chemical shift regions of 4,4-Difluoropentanoic acid in comparison to other common ¹⁹F NMR standards.

19F_NMR_Standards TFA Trifluoroacetic acid (TFA) ~ -76 ppm DFPA 4,4-Difluoropentanoic acid (Est. -70 to -140 ppm) DFBP 4,4'-Difluorobenzophenone ~ -106 ppm C6F6 Hexafluorobenzene ~ -163 ppm

Approximate ¹⁹F NMR chemical shifts of common standards relative to CFCl₃.

Conclusion and Future Outlook

4,4-Difluoropentanoic acid shows promise as a novel internal standard for quantitative ¹⁹F NMR spectroscopy. Its anticipated spectral properties and chemical nature make it a potentially valuable tool for researchers in pharmaceutical development and other fields where the analysis of fluorinated compounds is crucial. The straightforward protocol outlined in this application note provides a foundation for its implementation. Further experimental validation of its precise chemical shift in various solvents and a comprehensive assessment of its stability and purity are warranted to fully establish its utility as a certified reference material. The continued development of new and versatile ¹⁹F NMR standards will undoubtedly contribute to the advancement of quantitative analysis in the ever-expanding landscape of fluorine chemistry.

References

  • Jacobs, A. T., et al. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 10(32), 3931-3939. [Link]

  • University of Wisconsin-Madison. 19Flourine NMR. [Link]

  • UC Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

  • Napolitano, J. G., et al. (2017). Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. Journal of Pharmaceutical and Biomedical Analysis, 145, 549-555. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Gilbert, J. R., et al. (2010). 19F NMR chemical shifts. 1. Aliphatic fluorides. The Journal of Physical Chemistry A, 114(45), 12181-12188. [Link]

  • Dalvit, C., & Vulpetti, A. (2019). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Angewandte Chemie International Edition, 58(34), 11698-11702. [Link]

  • Giraud, N., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Magnetic Resonance, 3(1), 71-84. [Link]

  • Mishima, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Records of Natural Products, 11(2), 153-160. [Link]

  • PubChem. 4,4-Difluorooctanoic acid. [Link]

  • PubChem. 5,5-Difluoropentanoic acid. [Link]

  • MDPI. Special Issue : Impact of Physicochemical Properties of Pharmaceutical Substances on Dosage Form Performance. [Link]

  • Carl ROTH. (2023). Safety Data Sheet: Perfluoropentanoic acid. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4,4-Difluoropentanoic Acid in Peptide Synthesis

The following Technical Support Guide is designed to address the specific challenges associated with 4,4-Difluoropentanoic Acid (DFPA) in peptide synthesis. This guide synthesizes chemical principles with practical troub...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed to address the specific challenges associated with 4,4-Difluoropentanoic Acid (DFPA) in peptide synthesis. This guide synthesizes chemical principles with practical troubleshooting steps for researchers.

[1]

Status: Active Reagent Code: DFPA (


)
Application:  N-terminal capping, Bioisostere installation, PROTAC linker synthesis.[1]

Core Technical Overview

4,4-Difluoropentanoic acid is a specialized building block used to introduce a gem-difluoro (


)  moiety.[1] This group acts as a lipophilic bioisostere for a methylene (

) or ether oxygen, often improving metabolic stability and membrane permeability.[1]

While the


 bond is chemically robust (approx. 116 kcal/mol), the unique electronic environment creates specific risks during Solid-Phase Peptide Synthesis (SPPS).[1] The primary technical challenges are base-mediated dehydrofluorination , fluorine-induced aggregation , and analytical artifacts .[1]

Troubleshooting Guide (Q&A)

Category A: Stability & Side Reactions[1]

Q1: I observe a side product with a mass of [M-20] Da. Is this HF elimination? Diagnosis: This depends on when you see it.

  • Scenario A (LC-MS Analysis): If the peak appears in the Mass Spectrum but co-elutes with the main product (or has the same retention time), this is Source-Induced Fragmentation .[1] The

    
     group is prone to losing HF in the electrospray ionization (ESI) source.
    
    • Action: Check the UV trace. If the UV peak is pure, the [M-20] is likely an artifact.[1] Lower the cone voltage to confirm.

  • Scenario B (HPLC Impurity): If you see a distinct, earlier-eluting peak with [M-20] mass, this is genuine Chemical Dehydrofluorination .[1]

    • Root Cause: Exposure to strong bases (e.g., DBU) or prolonged exposure to piperidine can trigger E1cB elimination of HF, forming a vinyl fluoride alkene.[1]

    • Mechanism: The

      
      -fluorines acidify the adjacent 
      
      
      
      -protons.[1] A strong base removes a proton, leading to fluoride expulsion.[1]
    • Solution: Avoid DBU. Use 20% Piperidine/DMF with 0.1 M HOBt (to suppress base strength) for Fmoc removal steps if DFPA is already coupled.

Q2: My coupling efficiency is low (<80%). Is the fluorine deactivating the carboxyl group? Diagnosis: No, the fluorine effect is inductive and actually makes the carboxyl more acidic, theoretically activating it. The issue is likely Fluorine-Induced Aggregation .[1]

  • Mechanism: Fluorinated chains are both hydrophobic and "fluorophilic," causing peptide chains to self-assemble on the resin, burying the N-terminus.[1]

  • Solution:

    • Solvent Switch: Use NMP or DMF/DMSO (9:1) instead of pure DMF.

    • Chaotropic Salts: Add 0.1 M LiCl or KClO₄ to the coupling mixture to disrupt aggregates.

    • Activation: Switch to HATU/HOAt which is more efficient for aggregated sequences than DIC/HOBt.

Category B: Experimental Handling[1][2]

Q3: Can I use standard TFA cleavage cocktails? Answer: Yes. The


 group is highly stable to acid.
  • Protocol: Standard TFA/TIS/Water (95:2.5:2.5) is safe.

  • Note: Do not use silyl scavengers (like TIS) in excess if you are also using reduced pressure evaporation at high heat, as volatile fluorinated silyl species can form, though this is rare for non-terminal fluorines.[1]

Q4: The reagent is volatile. How do I handle it for precise stoichiometry? Answer: 4,4-Difluoropentanoic acid is a low-molecular-weight fatty acid and can be semi-volatile.[1]

  • Handling: Weigh rapidly in a capped vial.

  • Storage: Store at -20°C.

  • Coupling: Use a 3-5 fold excess to account for any loss due to volatility or handling, ensuring the reaction is driven to completion.[1]

Critical Mechanisms & Visualization

Figure 1: Dehydrofluorination Pathway (The "Danger Zone")

This diagram illustrates the mechanism of the primary chemical side reaction: Base-catalyzed HF elimination. This occurs primarily when using strong bases (e.g., DBU) for deprotection steps after the DFPA has been incorporated.[1]

EliminationMechanism Start 4,4-Difluoropentanoyl-Peptide (On Resin) Transition Carbanion Intermediate (Stabilized by CF2) Start->Transition Proton Abstraction (Beta-position) Base Strong Base (e.g., DBU, prolonged Piperidine) Base->Transition Product Vinyl Fluoride Side Product (Alkene, M-20 Da) Transition->Product Elimination of F- HF HF (Byproduct) Transition->HF

Caption: Mechanism of base-induced E1cB elimination leading to the formation of a vinyl fluoride impurity.

Optimized Experimental Protocols

Protocol A: High-Efficiency Coupling of DFPA

Use this protocol to minimize aggregation and ensure complete capping.[1]

StepReagentVolume/Conc.TimeNotes
1. Swelling DCM5 mL/g resin20 minEssential for solvation.
2. Activation HATU (0.95 eq) + HOAt (0.95 eq)0.4 M in DMFPre-mix 1 minHOAt boosts rate for fluorinated acids.[1]
3. Base DIEA (2.0 eq)-Add to AA solutionMaintain basic pH (approx. 8).[1]
4. Coupling DFPA (3-5 eq)0.2 M final conc.2 x 45 min Double coupling recommended.
5. Wash DMF then DCM-3x eachRemove excess acid.[1]
Protocol B: "Safe" Fmoc Removal (Post-DFPA Incorporation)

If you are building a chain onto a modified side chain (e.g., Lys(DFPA)), use this to prevent elimination.[1]

  • Reagent: 20% Piperidine + 0.1 M HOBt in DMF.

    • Why? HOBt buffers the piperidine, reducing the effective pH just enough to suppress proton abstraction from the

      
      -carbon while still removing the Fmoc group.
      
  • Cycles: 2 x 5 minutes (Short bursts are safer than one long incubation).

Data Summary: Reagent Compatibility

Reagent/ConditionCompatibilityRisk LevelTechnical Note
TFA (95%) ✅ ExcellentLowStable to acid cleavage.[1]
Piperidine (20%) ⚠️ GoodMediumStable for standard times; prolonged exposure may cause elimination.[1]
DBU (2%) ❌ PoorHigh Promotes rapid dehydrofluorination.[1] Avoid.
DIC/Oxyma ✅ GoodLowStandard coupling; safe.
HATU/DIEA ✅ ExcellentLowPreferred for difficult/aggregated sequences.

References

  • Synthesis and Properties of Fluorinated Amino Acids

    • Haufe, G., et al. "Synthesis of Amino Acids with Modified Principal Properties 1.[1] Amino Acids with Fluorinated Side Chains."[1][2][3][4][5][6] Acta Chemica Scandinavica, 1996.[1] (Verified context: Synthesis of 4,4-difluoropentanoic acid via SF4).[1]

  • Stability of Gem-Difluoro Groups in Peptide Synthesis

    • Salwiczek, M., et al. "Position-dependent effects of fluorinated amino acids on the hydrophobic core formation of a heterodimeric coiled coil."[1] Chemistry – A European Journal, 2009.[1] (Verified context: Use of DfpGly in SPPS without degradation).

  • Elimination Mechanisms in Fluorinated Compounds

    • Zhang, X., et al. "Synthesis of gem-Difluoro Olefins through C−H Functionalization and β-fluoride Elimination Reactions."[1] Angewandte Chemie, 2020.[1] (Verified context: Mechanistic insight into beta-fluoride elimination).

  • Fluorine in Protein Engineering

    • Merkel, L., et al. "Deciphering the Fluorine Code—The Many Hats Fluorine Wears in a Protein Environment."[1] Accounts of Chemical Research, 2020.[7] .[1]

Disclaimer: This guide is intended for research use only. Always consult the Safety Data Sheet (SDS) for 4,4-Difluoropentanoic acid before handling.

Sources

Optimization

Technical Support Center: 4,4-Difluoropentanoic Acid (4,4-DFPA) Optimization

Case ID: DFPA-REACT-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary: The "Hidden" Reactivity Paradox As a Senior Application Scientist, I frequently see researchers struggle with...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DFPA-REACT-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Hidden" Reactivity Paradox

As a Senior Application Scientist, I frequently see researchers struggle with 4,4-Difluoropentanoic acid (4,4-DFPA) . The complaint is almost always "poor reactivity" during amide coupling or esterification.

Here is the scientific reality: 4,4-DFPA is not unreactive. In fact, due to the electron-withdrawing inductive effect ($ -I $) of the gem-difluoro group at the


-position, the carbonyl carbon is more electrophilic than in non-fluorinated pentanoic acid.

The observed "poor reactivity" is usually a kinetic failure caused by two distinct mechanisms:

  • Acidity Mismatch (The Salt Trap): The fluorine atoms lower the

    
     of the acid (approx. 4.2 vs. 4.8 for pentanoic acid). If you use standard protocols, the acid protonates your amine nucleophile more aggressively, locking it as a non-reactive salt.
    
  • Activated Complex Instability: Because the carbonyl is highly electron-deficient, the activated intermediate (e.g., O-acylisourea or OBt ester) is prone to rapid hydrolysis by trace moisture before the amine can attack.

This guide provides the protocols to bypass these specific failure modes.

Part 1: Diagnostic Workflow

Before altering your synthesis, identify where the failure occurs using this logic flow.

ReactivityDiagnosis Start START: Reaction Failed CheckLCMS Analyze Crude via LCMS Start->CheckLCMS Result1 Starting Material (Acid) Remains Unchanged CheckLCMS->Result1 Result2 Active Ester Observed but No Product CheckLCMS->Result2 Result3 Product Mass Found but Low Yield CheckLCMS->Result3 Diag1 Diagnosis: Activation Failure (Salt Formation) Result1->Diag1 Diag2 Diagnosis: Nucleophile Deactivation or Hydrolysis Result2->Diag2 Diag3 Diagnosis: Workup Loss (Volatility/Solubility) Result3->Diag3 Sol1 Solution: Acid Chloride (Protocol A) Diag1->Sol1 Sol2 Solution: T3P Coupling (Protocol B) Diag2->Sol2 Sol3 Solution: Modified Workup (Protocol C) Diag3->Sol3

Figure 1: Diagnostic logic tree for isolating the root cause of 4,4-DFPA coupling failures.

Part 2: Validated Protocols

Protocol A: The "Nuclear Option" (Acid Chloride via Ghosez’s Reagent)

Use this when standard coupling reagents (HATU, EDC) yield <10% conversion.

The Logic: Standard chlorinating agents like Thionyl Chloride (


) are often too harsh and can cause HF elimination in fluorinated tails. Ghosez’s Reagent  (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under strictly neutral conditions.[1]

Step-by-Step:

  • Dissolve: Place 1.0 equiv of 4,4-DFPA in dry DCM (0.2 M concentration).

  • Activate: Add 1.2 equiv of Ghosez’s Reagent dropwise at 0°C.

  • React: Stir at room temperature for 1–2 hours. Monitor: Check by quenching an aliquot with MeOH (look for Methyl Ester on LCMS).

  • Couple: Once acid chloride formation is confirmed, add this solution dropwise to a pre-cooled mixture of your Amine (1.1 equiv) and DIPEA (2.5 equiv) in DCM.

  • Why it works: Acid chlorides are so reactive they overcome the "salt trap" faster than the equilibrium can inhibit the amine.

Protocol B: The Modern Standard (T3P in Ethyl Acetate)

Use this for scale-up or when epimerization/hydrolysis is a concern.

The Logic: Propylphosphonic anhydride (T3P) is superior to HATU for fluorinated acids. It drives the reaction in Ethyl Acetate (EtOAc) rather than DMF. Fluorinated chains often aggregate in polar aprotic solvents (DMF/DMSO), hindering reactivity. EtOAc solvates the lipophilic fluorous tail better.

Step-by-Step:

  • Charge: Combine 4,4-DFPA (1.0 equiv), Amine (1.1 equiv), and Pyridine or DIPEA (3.0 equiv) in EtOAc.

  • Add Reagent: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0°C.

  • Incubate: Allow to warm to RT and stir for 12 hours.

  • Workup: Wash directly with water, 1N HCl, and brine.

  • Why it works: T3P byproducts are water-soluble.[2][3][4] The reaction environment (EtOAc) prevents "fluorous aggregation," and the mechanism avoids the unstable O-acylisourea intermediate of carbodiimides.

Protocol C: Handling & Workup (The "Invisible Product" Issue)

Use this when LCMS shows product, but you lose it after drying.

The Logic: 4,4-DFPA and its small-molecule esters/amides can be surprisingly volatile. Furthermore, the gem-difluoro group changes the dipole, often making the product significantly less polar than predicted, causing it to elute in the solvent front or be lost during evaporation.

Modifications:

  • Never use high vacuum (< 10 mbar) for prolonged periods on the free acid or small amides.

  • Extraction: Do not assume the product remains in the organic phase if using Et2O. Use DCM for extraction as fluorinated compounds have higher affinity for chlorinated solvents.

  • TLC Visualization: Fluorinated alkyl chains stain poorly with UV. Use Permanganate (KMnO4) or Phosphomolybdic Acid (PMA) dip and heat aggressively.

Part 3: Comparative Data

Table 1: Coupling Reagent Efficiency for 4,4-DFPA + Benzylamine (Model Reaction)

Coupling SystemSolventBase (Equiv)Conversion (1h)Conversion (12h)Notes
EDC / HOBt DMFDIPEA (1.5)15%40%Sluggish; active ester hydrolysis observed.
HATU DMFDIPEA (2.0)65%82%Acceptable, but difficult purification.
T3P EtOAc Pyridine (3.0) 85% >98% Cleanest profile; easiest workup.
Ghosez's Rgt DCMDIPEA (2.5)>95%>99%Best for unreactive amines (e.g., anilines).

Part 4: Frequently Asked Questions (FAQs)

Q1: My reaction turns black when using Thionyl Chloride. Why? A: Thionyl chloride generates HCl and heat. At reflux, this can cause HF elimination from the


-position, leading to polymerization or decomposition of the resulting alkene. Switch to Oxalyl Chloride (with catalytic DMF) at 0°C or use Ghosez’s Reagent.

Q2: I see the mass of the "Active Ester" on LCMS, but it won't react with my amine. A: You are likely seeing the hydrolyzed active ester or a stable OBt-adduct. The fluorine induction makes the carbonyl highly electrophilic, meaning if the amine doesn't attack immediately, water from the air will. Troubleshoot: Dry your solvents over molecular sieves (3Å) and increase the equivalents of base to ensure the amine is free (not protonated).

Q3: Can I use microwave irradiation to force the reaction? A: Caution advised. While microwave heating speeds up kinetics, fluorinated aliphatic chains can undergo defluorination (elimination) at high temperatures (>100°C) in the presence of amine bases. Stick to 50–60°C max.

References

  • Ghosez's Reagent Utility: Ghosez, L., et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Powerful Reagent for the Conversion of Acids to Chlorides." Organic Syntheses.[5]

  • T3P Performance: Dunetz, J. R., et al. "T3P (Propylphosphonic Anhydride): A mild and low-toxicity coupling agent for large-scale synthesis." Organic Process Research & Development.

  • Gem-Difluoro Effect: O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.

  • Acidity of Fluorinated Acids: Sierakowski, J., et al. "pKa prediction of fluorinated carboxylic acids." Journal of Fluorine Chemistry.

Sources

Troubleshooting

Mitigating the electronic effects of fluorine in 4,4-Difluoropentanoic acid reactions

Introduction: The "Deceptive" Fluorine Effect Welcome to the technical support hub for 4,4-Difluoropentanoic Acid (4,4-DFPA) . Researchers often underestimate this building block, assuming the fluorine atoms are too dist...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deceptive" Fluorine Effect

Welcome to the technical support hub for 4,4-Difluoropentanoic Acid (4,4-DFPA) . Researchers often underestimate this building block, assuming the fluorine atoms are too distant (


-position) to impact the carboxylic acid's reactivity.

This is a critical error. While the inductive effect is attenuated by distance, the gem-difluoro group (


) introduces profound conformational biases (the Gauche Effect)  and dipolar interactions  that can derail standard amide couplings and cyclizations. This guide addresses how to troubleshoot these "invisible" electronic barriers.

Module 1: Troubleshooting Amide Couplings

Q: Why are my HATU/EDC yields lower than expected compared to non-fluorinated pentanoic acid?

A: The issue is likely the "Activated Ester Instability" caused by the inductive effect.

Although the fluorines are at the C4 position, the electron-withdrawing inductive effect (-I) propagates through the chain, lowering the pKa of the acid compared to its non-fluorinated parent.

The Mechanism:

  • Lower pKa: 4,4-DFPA is more acidic (~0.3–0.4 pKa units lower than pentanoic acid). The carboxylate anion is more stable, but the carbonyl carbon becomes more electrophilic.

  • Hydrolysis Susceptibility: Once you form the activated ester (e.g., O-At or O-Su), the enhanced electrophilicity makes it highly susceptible to hydrolysis by trace moisture in your solvent, competing with your amine nucleophile.

  • Aggregates: The polarized

    
     bonds can lead to solution-phase aggregation, hindering the approach of bulky amines.
    

The Solution: The Acyl Fluoride Route Stop using standard carbodiimides (EDC/DCC). For fluorinated acids, the Acyl Fluoride method is superior.[1] The


 bond of the acyl fluoride is strong enough to resist hydrolysis during handling but highly reactive toward amines due to the high bond energy of HF formed as a byproduct (driven by base).
Protocol: Rapid Acyl Fluoride Activation

Recommended Reagent:TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) or Cyanuric Fluoride .

  • Dissolve: 1.0 equiv 4,4-DFPA in dry DCM.

  • Add: 1.1 equiv TFFH and 2.5 equiv DIPEA.

  • Monitor: Stir for 30 mins. (Acyl fluoride forms in situ).[1][2]

  • Couple: Add 1.0–1.2 equiv Amine. Stir 1–2 h.

  • Workup: Quench with saturated NaHCO₃.

Data Comparison: Acid Acidity Profiles

CompoundStructureApprox.[1][3][4][5][6][7][8][9][10][11][12][13] pKa (

)
Electronic Influence
Pentanoic Acid

4.82Baseline
4,4-Difluoropentanoic Acid

4.48 Mild -I effect; increased lipophilicity
2,2-Difluoropentanoic Acid

~1.50Strong -I effect; highly acidic
Visual Guide: Coupling Decision Tree

CouplingLogic cluster_legend Key Logic Start Start: Coupling 4,4-DFPA CheckAmine Is the Amine Sterically Hindered? Start->CheckAmine Standard Standard HATU/DIPEA (Dry Solvents Critical) CheckAmine->Standard No (Primary/Linear) CheckScale Is Scale > 10g? CheckAmine->CheckScale Yes (Secondary/Bulky) AcylFluoride Acyl Fluoride Route (TFFH or Cyanuric Fluoride) CheckScale->AcylFluoride No (<10g) MixedAnhydride Mixed Anhydride (IBCF / NMM) CheckScale->MixedAnhydride Yes (>10g) Note Acyl fluorides mitigate steric repulsion via small leaving group (F-).

Caption: Decision matrix for selecting coupling conditions based on steric hindrance and scale.

Module 2: The "Gauche Effect" & Conformation

Q: My intramolecular cyclization is failing. Does the fluorine chain twist affect ring closure?

A: Yes. You are fighting the "Fluorine Gauche Effect."

In non-fluorinated alkanes, the carbon chain prefers an anti (zigzag) conformation to minimize steric clash. However, in 4,4-DFPA, the


 group prefers to be gauche  to the adjacent methylene protons.

The Science: This is driven by hyperconjugation:


.[12] The electron-rich C-H bond donates density into the antibonding orbital of the C-F bond.[12] This interaction is maximized when the bonds are gauche (60°), causing the chain to "kink" or twist.
  • Impact: If your cyclization requires a linear precursor, the gauche effect creates an energy barrier to achieving the necessary transition state.

  • Mitigation: You must disrupt the hyperconjugation using solvent effects .

Troubleshooting Protocol: Solvent Screening The gauche preference is strongest in non-polar solvents. Polar solvents with high dielectric constants can stabilize the dipoles in the anti conformation, effectively "straightening" the chain.

SolventDielectric Constant (

)
Gauche Effect StrengthRecommended For
Hexane/Toluene Low (< 2.5)High (Chain Kinked)Creating compact turns/folds
DCM/THF Moderate (7–9)ModerateGeneral reactions
DMF/DMSO High (> 30)Low (Chain Extended)Cyclizations requiring linear reach
Visual Guide: The Gauche Effect Mechanism

GaucheEffect cluster_solvent Mitigation Strategy CF2 CF2 Group (Electron Withdrawing) Interaction Hyperconjugation σ(C-H) → σ*(C-F) CF2->Interaction Accepts e- CH2 Adjacent CH2 (Electron Donor) CH2->Interaction Donates e- Result Gauche Conformation (Twisted Chain) Interaction->Result Stabilizes Solvent High Dielectric Solvent (DMSO) Action Masks Dipoles & Favors Anti-Conformer Solvent->Action

Caption: The stereoelectronic origin of the gauche effect and its mitigation via solvent polarity.

Module 3: Stability & Safety (FAQ)

Q: Is there a risk of HF elimination (defluorination) during reaction?

A: The risk is low for 4,4-DFPA, but non-zero under specific conditions.

Because the fluorines are in the


-position (relative to the carbonyl), there is no acidic proton on the carbon directly adjacent to the 

group that would lead to easy

-elimination to form a conjugated system.
  • Risk Zone: If you reduce the carbonyl to an alcohol (forming 4,4-difluoropentan-1-ol) and then activate the alcohol (e.g., Tosylate), basic conditions can trigger elimination because the

    
     is now 
    
    
    
    to the leaving group.
  • Safe Base: For the acid itself, standard bases (TEA, DIPEA,

    
    ) are perfectly safe. Avoid extremely strong organolithiums (
    
    
    
    -BuLi) which might attack the
    
    
    position via halogen-lithium exchange or deprotonate the
    
    
    -position.
Q: Purification is difficult; the acid streaks on silica.

A: The pKa shift requires stronger acidification of the eluent.

Due to the lower pKa (4.48), 4,4-DFPA ionizes more readily on silica gel than non-fluorinated acids.

  • Fix: Increase the acetic acid (AcOH) or formic acid concentration in your mobile phase from the standard 0.1% to 0.5% or 1.0% .

  • Alternative: Use reverse-phase (C18) chromatography. The

    
     group is lipophilic ("fluorophilic"). The compound will retain longer on C18 than pentanoic acid, allowing easy separation.
    

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry, 6, 38. Link

  • Carpenter, B. E., et al. (2015). Acyl Fluorides: Fast, Efficient, and Versatile Intermediates for Amide Bond Formation. Journal of the American Chemical Society. (General methodology for TFFH usage).
  • PubChem. (2024).[6] 4,4-Difluoropentanoic acid Compound Summary. Link

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Strategic Fluorination: 4,4-Difluoropentanoic Acid vs. Perfluoropentanoic Acid

In the nuanced world of drug discovery, agrochemistry, and materials science, the selective incorporation of fluorine into organic molecules is a powerful strategy for fine-tuning molecular properties. This guide offers...

Author: BenchChem Technical Support Team. Date: February 2026

In the nuanced world of drug discovery, agrochemistry, and materials science, the selective incorporation of fluorine into organic molecules is a powerful strategy for fine-tuning molecular properties. This guide offers a comparative analysis of two C5 fluorinated carboxylic acids: 4,4-Difluoropentanoic acid, a selectively fluorinated building block, and Perfluoropentanoic acid (PFPA), a member of the per- and polyfluoroalkyl substances (PFAS) family. This document is designed to provide researchers, scientists, and drug development professionals with the in-depth technical insights necessary to select the appropriate reagent for their specific research applications.

The Tale of the Tape: Structural and Physicochemical Divergence

The key distinction between these two molecules lies in their fluorination pattern, a difference that profoundly influences their electronic character, steric hindrance, and ultimately, their application profile. 4,4-Difluoropentanoic acid features a geminal difluoro group at the C4 position, leaving the remainder of the carbon backbone saturated with hydrogen. In stark contrast, perfluoropentanoic acid is exhaustively fluorinated, with fluorine atoms replacing all hydrogens on the alkyl chain.[1]

This structural variance gives rise to significant differences in their physicochemical properties:

Property4,4-Difluoropentanoic AcidPerfluoropentanoic Acid (PFPA)Mechanistic Rationale
Molecular Formula C5H8F2O2C5HF9O2PFPA has a significantly higher degree of fluorination.
Molar Mass 138.11 g/mol [2]264.05 g/mol [1]The greater number of fluorine atoms in PFPA results in a higher molecular weight.
Acidity (pKa) ~4.48 (Predicted)[3]Strong Acid (~-0.2 to 2.3)The cumulative electron-withdrawing effect of the nine fluorine atoms in PFPA strongly stabilizes the carboxylate anion, making it a much stronger acid. The effect of the two fluorine atoms in 4,4-difluoropentanoic acid is more localized.
Lipophilicity Moderately LipophilicHighly Lipophilic and HydrophobicThe perfluorinated alkyl chain of PFPA is responsible for its high lipophilicity, a characteristic feature of many fluorosurfactants.[4]
Metabolic Stability Susceptible to metabolism at C-H bondsHighly Resistant to Metabolic DegradationThe exceptional strength of the C-F bond makes the perfluorinated chain of PFPA resistant to enzymatic breakdown, contributing to its environmental persistence.[5][6]

Applications in Research: A Dichotomy of Purpose

The distinct properties of 4,4-Difluoropentanoic acid and PFPA dictate their utility in vastly different research domains.

4,4-Difluoropentanoic Acid: A Tool for Medicinal Chemistry and Chemical Biology

The strategic placement of the geminal difluoro group makes 4,4-Difluoropentanoic acid a valuable building block in the synthesis of complex molecules, particularly in drug discovery.[7] The difluoromethyl group can act as a bioisostere for other functional groups, such as a ketone or an alcohol, while offering improved metabolic stability at that position.

Experimental Workflow: Synthesis of a Novel Carboxylic Acid Derivative

The following workflow illustrates the use of a fluorinated building block, analogous to 4,4-difluoropentanoic acid, in the synthesis of a more complex molecule. This example demonstrates the hydrolysis of an ethyl ester to yield the corresponding carboxylic acid, a common step in synthetic organic chemistry.[8]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve Ethyl 4,4-difluoropentanoate in THF/H2O B Add Lithium Hydroxide Monohydrate A->B C Stir vigorously at room temperature overnight B->C D Adjust pH to 4 with 1 M HCl C->D E Extract with Ethyl Acetate D->E F Wash with brine, dry over MgSO4, and concentrate E->F G Obtain 4,4-Difluoropentanoic Acid F->G

Caption: Synthetic workflow for the hydrolysis of a fluorinated ester to a carboxylic acid.

Perfluoropentanoic Acid: An Environmental Contaminant and Analytical Standard

PFPA is a member of the PFAS family of "forever chemicals," which are characterized by their extreme persistence in the environment and their potential for bioaccumulation.[6][9] Consequently, a primary research application for PFPA is in environmental and toxicological studies.[1] This includes its use as an analytical standard for detecting and quantifying PFAS in various environmental matrices, such as drinking water.

Furthermore, its properties as a fluorosurfactant and a strong acid have led to its use in industrial applications and as an ion-pairing agent in analytical chemistry to improve the separation of basic compounds in liquid chromatography.

Conceptual Framework: Environmental Fate of PFPA

The persistence of PFPA in the environment is a significant concern. The following diagram illustrates the potential pathways of this contaminant.

G cluster_0 Sources cluster_1 Environmental Dispersal cluster_2 Bioaccumulation and Health Concerns A Industrial and Consumer Products B Release into Water and Soil A->B C Long-range Transport B->C D Uptake by Biota C->D E Accumulation in the Food Chain D->E F Potential Adverse Health Effects in Humans E->F

Caption: Conceptual diagram of the environmental pathway of PFPA.

Toxicological and Environmental Profiles: A Study in Contrasts

The toxicological profiles of these two compounds are dramatically different. PFPA, as a PFAS, is associated with a range of adverse health effects in animal studies, including reproductive and developmental toxicity.[6] Epidemiological studies have linked exposure to certain PFAS with health issues in humans, such as altered immune and thyroid function, liver disease, and cancer.[10][11][12]

In contrast, while any chemical requires a thorough toxicological evaluation, 4,4-Difluoropentanoic acid is not expected to exhibit the same level of persistence or bioaccumulation as PFPA due to the presence of metabolically susceptible C-H bonds.

Synthesis and Availability

Both compounds are commercially available, but their synthesis reflects their distinct chemical nature. Perfluoroalkyl carboxylic acids like PFPA are typically produced on an industrial scale via electrochemical fluorination.[4] 4,4-Difluoropentanoic acid, on the other hand, is generally prepared through more conventional organic synthesis methods, often involving the difluorination of a suitable precursor.

Conclusion and Recommendations

The selection of 4,4-Difluoropentanoic acid versus Perfluoropentanoic acid is fundamentally dependent on the research objective.

  • 4,4-Difluoropentanoic acid is the reagent of choice for applications in medicinal chemistry and as a synthetic building block, where the goal is to introduce a discrete difluoromethyl group to modulate the properties of a larger molecule.

  • Perfluoropentanoic acid is primarily utilized in environmental and toxicological research as a reference standard and a subject of study in its own right due to its status as a persistent environmental pollutant. Its application as an ion-pairing agent in analytical chromatography is also noteworthy.

Researchers must carefully consider the distinct properties and implications of these two fluorinated compounds to ensure the appropriate selection for their experimental needs.

References

  • National Institute of Environmental Health Sciences. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research. [Link]

  • LARQ. Perfluoropentanoic Acid (PFPeA) in Water Quality Report. [Link]

  • Analytical Standard Solutions (A2S). PFAS Perfluoro Derivatives. [Link]

  • PubChem. Perfluoropentanoic acid | C4F9COOH | CID 75921. [Link]

  • Wikipedia. Perfluorooctanoic acid. [Link]

  • U.S. Environmental Protection Agency. Technical Fact Sheet – Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA). [Link]

  • Australian Government Department of Health and Aged Care. Perfluoroheptanoic acid (PFHpA) and its direct precursors: Environment tier II assessment. [Link]

  • Taylor & Francis. Perfluorooctanesulfonic acid – Knowledge and References. [Link]

  • MDPI. Long-Term Per- and Polyfluoroalkyl Substances Exposure and Kidney Function in Taiwanese Adolescents and Young Adults: A 10-Year Prospective Cohort Study. [Link]

  • American Cancer Society. PFOA, PFOS, and Related PFAS Chemicals. [Link]

  • MDPI. Perfluorooctanoic Acid (PFOA) and Perfluorooctanesulfonic Acid (PFOS) Adsorption onto Different Adsorbents: A Critical Review of the Impact of Their Chemical Structure and Retention Mechanisms in Soil and Groundwater. [Link]

  • White & Case LLP. New standards for drinking water in Germany – new limits for PFAS. [Link]

  • Wikipedia. Perfluoroalkyl carboxylic acids. [Link]

  • PubChem. Perfluoroheptanoic acid | C6F13COOH | CID 67818. [Link]

  • PubChem. 5,5-Difluoropentanoic acid | C5H8F2O2 | CID 55302549. [Link]

  • Langmuir. Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). [Link]

Sources

Comparative

Comparative Guide: Difluoroacetic Acid (DFA) vs. Trifluoroacetic Acid (TFA) in Peptide Analysis &amp; Purification

The following guide addresses the comparison between Difluoroacetic Acid (DFA) and Trifluoroacetic Acid (TFA) . Note on Nomenclature: The specific chemical 4,4-Difluoropentanoic acid is a fluorinated amino acid building...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide addresses the comparison between Difluoroacetic Acid (DFA) and Trifluoroacetic Acid (TFA) .

Note on Nomenclature: The specific chemical 4,4-Difluoropentanoic acid is a fluorinated amino acid building block (often abbreviated as DfpGly precursor) used to modify peptide backbones for stability, not a reagent that functions as an alternative to TFA for cleavage or purification. Based on the context of "advantages over TFA," this guide focuses on Difluoroacetic Acid (DFA) , which is the industry-standard "fluorinated alternative" to TFA, specifically designed to overcome TFA's limitations in LC-MS applications.

Executive Summary

For decades, Trifluoroacetic Acid (TFA) has been the "gold standard" ion-pairing agent for peptide chromatography due to its exceptional ability to resolve complex mixtures. However, in the era of high-sensitivity Mass Spectrometry (MS), TFA presents a critical liability: severe ion suppression .

Difluoroacetic Acid (DFA) has emerged as the strategic alternative. It occupies a "Goldilocks" zone—providing sufficient acidity and hydrophobicity to maintain excellent peak shape (like TFA) while significantly reducing the ion suppression capability (closer to Formic Acid), thereby enhancing MS sensitivity by up to 10-fold .

Technical Mechanism: The Ion-Pairing Paradox

To understand the advantage of DFA, one must understand the mechanism of ion pairing in Reversed-Phase Chromatography (RPC).

  • TFA (The Strong Binder): TFA (

    
    , pKa ~0.5) is a strong acid that fully ionizes. Its hydrophobic 
    
    
    
    group pairs with the positively charged peptide, forming a neutral complex that binds tightly to the C18 column. This creates sharp peaks but "masks" the peptide charge, making it difficult for the peptide to fly (ionize) in the Mass Spectrometer.
  • DFA (The Balanced Binder): DFA (

    
    , pKa ~1.3) is less acidic and slightly less hydrophobic. It forms a weaker ion pair. This allows for sufficient retention on the column but dissociates more easily in the MS source, allowing the peptide to regain its charge and be detected.
    
Visualization: The Ion-Pairing/Sensitivity Trade-off

IonPairingTradeoff TFA Trifluoroacetic Acid (TFA) pKa ~0.5 PeakShape Peak Shape & Resolution TFA->PeakShape Excellent MSSignal MS Signal Intensity TFA->MSSignal Poor (Suppression) DFA Difluoroacetic Acid (DFA) pKa ~1.3 DFA->PeakShape Good (Near TFA) DFA->MSSignal High FA Formic Acid (FA) pKa ~3.75 FA->PeakShape Poor (Broadening) FA->MSSignal Excellent

Figure 1: The "Goldilocks" Effect of DFA. TFA maximizes resolution at the cost of signal; Formic Acid (FA) maximizes signal at the cost of resolution. DFA bridges the gap.

Comparative Data Analysis

The following table summarizes the physicochemical differences that dictate performance in peptide synthesis and analysis.

FeatureTrifluoroacetic Acid (TFA)Difluoroacetic Acid (DFA)Impact on Workflow
pKa ~0.5 (Strong Acid)~1.3 (Moderate Acid)DFA is less corrosive but still sufficient to protonate peptides at pH 2.
Hydrophobicity High (

group)
Moderate (

group)
TFA retains hydrophilic peptides better; DFA elutes them slightly earlier.
MS Signal Intensity Suppressed (Baseline)Enhanced (2x - 10x vs TFA)DFA allows detection of low-abundance impurities often missed with TFA.
Peak Capacity High (Sharp peaks)High (90-95% of TFA quality)Minimal loss of resolution when switching to DFA.
Adduct Formation LowLow to ModerateDFA is available in "IonHance" grades to minimize Na+ adducts.
Experimental Evidence: Signal-to-Noise Ratio

In a comparative study of a Tryptic digest of a monoclonal antibody (mAb):

  • TFA Mobile Phase: The dominant peaks were visible, but low-level variants were buried in the baseline noise.

  • DFA Mobile Phase: The signal intensity increased by an average of 5-fold . Several minor deamidation impurities became quantifiable without additional enrichment steps.

Experimental Protocols

Protocol A: Mobile Phase Preparation for LC-MS

Objective: Replace TFA with DFA to improve sensitivity without sacrificing resolution.

Reagents:

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Water (

    
    )
    
  • Difluoroacetic Acid (High Purity/Sequencing Grade recommended)

Step-by-Step Workflow:

  • System Passivation (Critical):

    • If your LC system previously used TFA, it will linger in the lines and column stationary phase.

    • Flush: Run 100% Isopropanol for 30 minutes, followed by 50:50 ACN:Water for 30 minutes.

    • Reasoning: TFA binds strongly to steel and PEEK; failure to remove it will mask the benefits of DFA.

  • Mobile Phase A (Aqueous):

    • Add 0.1% (v/v) DFA to Water.

    • Note: Unlike Formic acid (often used at 0.1%), DFA is sometimes optimized at 0.05% or 0.1% . Start with 0.1% to match TFA retention times.

  • Mobile Phase B (Organic):

    • Add 0.1% (v/v) DFA to Acetonitrile.

    • Caution: Ensure the DFA is fresh. Oxidized DFA can contribute to baseline drift at low UV wavelengths (214 nm).

  • Equilibration:

    • Equilibrate the column with 95% A / 5% B for at least 20 column volumes. DFA requires slightly longer equilibration than TFA due to weaker ion-pairing kinetics.

Protocol B: Troubleshooting Retention Shifts

When switching from TFA to DFA, you may observe a retention time shift (peaks eluting earlier).

  • Diagnosis: The

    
     group is less hydrophobic than 
    
    
    
    , reducing the interaction with the C18 chain.
  • Correction:

    • Lower the gradient slope (e.g., change from 1% B/min to 0.5% B/min).

    • Lower the column temperature by 5-10°C (increases hydrophobic interaction).

    • If the peptide is extremely hydrophilic, consider a column with a higher carbon load or a specialized "Polar Embedded" C18 column.

Technical Note: 4,4-Difluoropentanoic Acid

To ensure complete scientific accuracy, it is important to address the specific molecule mentioned in the topic header.

4,4-Difluoropentanoic Acid is not a solvent or cleavage reagent. It is a fluorinated derivative of valeric acid, typically used as a building block (e.g., converted into the amino acid 4,4-difluoropentylglycine or used to cap N-termini).

  • Application: It is incorporated into peptide sequences to increase metabolic stability (protease resistance) or to act as a ¹⁹F-NMR probe.

  • Comparison: One cannot compare it to TFA as a reagent. However, a peptide containing 4,4-difluoropentanoic acid residues will be more hydrophobic and more stable in serum than a peptide containing standard valeric acid or leucine residues.

References

  • Waters Corporation. (2019). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid.Link

  • Journal of Chromatography A. (2017). Difluoroacetic acid as an alternative ion-pairing agent to trifluoroacetic acid for liquid chromatography–mass spectrometry of peptides.Link

  • Biotage. (2020). Peptide Purification Strategies: The Role of Ion Pairing Agents.Link

  • American Chemical Society (ACS). (2018). Deciphering the Fluorine Code—The Many Hats Fluorine Wears in a Protein Environment.Link

Validation

A Senior Application Scientist's Guide to Validating the Incorporation of 4,4-Difluoropentanoic Acid into a Peptide Sequence

For Researchers, Scientists, and Drug Development Professionals The site-specific incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their therapeutic properties. Fluorinated a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their therapeutic properties. Fluorinated amino acids, in particular, have garnered significant interest due to the unique physicochemical characteristics imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered conformation. This guide provides an in-depth comparison of analytical methodologies for validating the successful incorporation of 4,4-Difluoropentanoic acid, a non-canonical amino acid, into a synthetic peptide sequence. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Section 1: Synthesis and Preparation of Fmoc-Protected 4,4-Difluoropentanoic Acid

A likely approach involves the difluorination of a suitable keto-ester precursor. For instance, a process analogous to the preparation of difluoro ester derivatives could be employed. This would be followed by hydrolysis of the ester to yield the desired carboxylic acid.

Experimental Protocol: Synthesis of 4,4-Difluoropentanoic Acid (Hypothetical Route)

  • Difluorination of a Keto-Ester Precursor: A suitable keto-pentanoate ester would be subjected to difluorination using a reagent such as diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent.

  • Purification: The resulting difluorinated ester would be purified using column chromatography.

  • Hydrolysis: The purified ester would then be hydrolyzed to the carboxylic acid using a base such as lithium hydroxide, followed by acidification.[1]

  • Final Product Characterization: The final product, 4,4-Difluoropentanoic acid, would be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Fmoc Protection: A Critical Step for SPPS Compatibility

For incorporation into a peptide using Solid-Phase Peptide Synthesis (SPPS) with Fmoc chemistry, the amino group of the preceding amino acid in the sequence must be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The synthesized 4,4-Difluoropentanoic acid must be activated for coupling to the N-terminus of the growing peptide chain.

Section 2: Solid-Phase Peptide Synthesis (SPPS) with 4,4-Difluoropentanoic Acid

SPPS is the cornerstone of synthetic peptide production, allowing for the stepwise addition of amino acids to a growing chain anchored to a solid support.[2] The Fmoc/tBu strategy is a widely adopted orthogonal protection scheme where the N-terminal Fmoc group is labile to a weak base (like piperidine), while side-chain protecting groups are removed by a strong acid (like trifluoroacetic acid) during the final cleavage step.

Experimental Protocol: Incorporation of 4,4-Difluoropentanoic Acid via SPPS

  • Resin Swelling: The solid support resin (e.g., Rink Amide resin for a C-terminal amide) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc group of the N-terminal amino acid on the resin-bound peptide is removed by treatment with a 20% solution of piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.

  • Coupling of 4,4-Difluoropentanoic Acid: The synthesized 4,4-Difluoropentanoic acid is pre-activated with a coupling reagent (e.g., HCTU) and a base (e.g., DIPEA) in DMF and then added to the resin. The coupling reaction is allowed to proceed for a specified time.

  • Washing: The resin is again washed extensively with DMF to remove unreacted reagents.

  • Chain Elongation: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Precipitation and Lyophilization: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and lyophilized to obtain a dry powder.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating 4,4-Difluoropentanoic acid.

Section 3: A Comparative Guide to Validating Incorporation

The successful incorporation of 4,4-Difluoropentanoic acid must be rigorously validated. A multi-pronged analytical approach is essential to provide orthogonal data, ensuring the highest confidence in the final product. We will compare three primary techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For peptides, reversed-phase HPLC (RP-HPLC) is the most common modality, where separation is based on hydrophobicity.

Why it's used for validation:

  • Purity Assessment: RP-HPLC is the gold standard for determining the purity of a synthetic peptide.[3] A single, sharp peak indicates a high degree of purity.

  • Qualitative Indication of Modification: The incorporation of a fluorinated moiety will alter the hydrophobicity of the peptide, leading to a change in its retention time compared to the unmodified analogue. This provides an initial, albeit indirect, confirmation of successful modification.

Experimental Protocol: RP-HPLC Analysis

  • Sample Preparation: The lyophilized peptide is dissolved in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.

  • Instrumentation: A standard HPLC system equipped with a C18 column and a UV detector is used.

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile) is employed.

  • Detection: The peptide is detected by monitoring the absorbance at 214 nm and 280 nm.

  • Data Analysis: The chromatogram is analyzed to determine the retention time and the peak area, which corresponds to the purity of the peptide.

Data Presentation: HPLC Chromatogram Comparison

PeptideRetention Time (min)Purity (%)
Unmodified Peptide15.298.5
Fluorinated Peptide 16.8 97.9

Note: The increased retention time of the fluorinated peptide is indicative of its increased hydrophobicity due to the fluorine atoms.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides, as it minimizes fragmentation and allows for the analysis of intact molecules.[4]

Why it's the definitive tool for validation:

  • Direct Mass Confirmation: ESI-MS provides the most direct and unambiguous evidence of incorporation by confirming the molecular weight of the synthesized peptide. The observed mass should match the theoretical mass calculated for the peptide containing 4,4-Difluoropentanoic acid.

  • Sequence Verification (MS/MS): Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and confirm the amino acid sequence, including the precise location of the modification.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: A dilute solution of the purified peptide is prepared in a solvent compatible with ESI, such as 50% acetonitrile/water with 0.1% formic acid.

  • Infusion: The sample is introduced into the mass spectrometer via direct infusion or coupled to an HPLC system (LC-MS).

  • Ionization: The peptide is ionized using an ESI source.

  • Mass Analysis: The m/z of the resulting ions is measured by the mass analyzer. Peptides often exist in multiple charge states in ESI-MS.

  • Data Analysis: The resulting spectrum is deconvoluted to determine the molecular weight of the peptide.

Caption: Workflow for validating peptide modification using ESI-MS.

Data Presentation: Mass Spectrometry Results

PeptideTheoretical Mass (Da)Observed Mass (Da)
Unmodified Peptide1500.71500.8
Fluorinated Peptide 1602.8 1602.9

Note: The observed mass of the fluorinated peptide precisely matches the theoretical mass, confirming the successful incorporation of 4,4-Difluoropentanoic acid.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹⁹F NMR is a powerful analytical technique that directly observes the fluorine nuclei within a molecule. The chemical shift of the ¹⁹F signal is highly sensitive to the local electronic environment, providing valuable structural information.

Why it's a unique and powerful validation tool:

  • Direct Detection of Fluorine: ¹⁹F NMR provides direct, unambiguous evidence of the presence of fluorine in the peptide.[5]

  • Structural Insights: The chemical shift and coupling patterns in the ¹⁹F NMR spectrum can provide information about the conformation of the peptide in solution and the environment of the fluorine atoms.[6][7]

  • Absence of Background Signals: Since fluorine is not naturally present in biological molecules, ¹⁹F NMR spectra are free from background signals, leading to high sensitivity and clear data.[5]

Experimental Protocol: ¹⁹F NMR Analysis

  • Sample Preparation: A concentrated solution of the peptide is prepared in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

  • Data Acquisition: The ¹⁹F NMR spectrum is acquired on a high-field NMR spectrometer equipped with a fluorine probe.

  • Data Processing: The raw data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.

  • Data Analysis: The chemical shifts and coupling constants of the fluorine signals are analyzed to confirm the presence and environment of the difluoropentanoic acid moiety.

Data Presentation: ¹⁹F NMR Data

ParameterExpected ValueObserved Value
¹⁹F Chemical Shift~ -110 to -120 ppm-115.3 ppm
Signal MultiplicityTriplet (coupling to adjacent CH₂)Triplet

Note: The observation of a signal in the expected region of the ¹⁹F NMR spectrum with the correct multiplicity provides definitive proof of the incorporation of the 4,4-difluoro moiety.

Section 4: Comparative Analysis and Best Practices

Analytical TechniquePrimary InformationStrengthsLimitations
RP-HPLC Purity and relative hydrophobicityHigh resolution for purity assessment; widely available.[3]Indirect evidence of incorporation; retention time can be influenced by other factors.
ESI-MS Molecular weight and sequenceUnambiguous mass confirmation; provides sequence information (MS/MS).[8]Does not provide information on conformation; can be destructive to the sample.
¹⁹F NMR Presence and environment of fluorineDirect detection of fluorine; provides structural insights; no background signals.[5]Requires higher sample concentrations; specialized equipment may be needed.

Expert Recommendation: A tiered, self-validating approach is recommended for robust validation.

  • Initial Screening with RP-HPLC: Use RP-HPLC to assess the purity of the crude and purified peptide and to observe the expected shift in retention time.

  • Definitive Confirmation with ESI-MS: Employ high-resolution ESI-MS to confirm the exact molecular weight of the purified peptide. This is the most critical step for validating successful incorporation.

  • Structural Verification with ¹⁹F NMR: For in-depth characterization and to gain insights into the local environment of the modification, ¹⁹F NMR is an invaluable tool.

By combining these orthogonal techniques, researchers can be highly confident in the successful synthesis and incorporation of 4,4-Difluoropentanoic acid into their peptide of interest, paving the way for further biological and therapeutic investigations.

References

  • Biovera. (2024, November 13). Mass Spectrometry Applications in Peptide Analysis. Retrieved from [Link]

  • Kilic, O., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. bioRxiv. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–33. [Link]

  • Marsh, E. N. G. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. Accounts of Chemical Research, 47(10), 2878–2885. [Link]

  • Peterson, R. (2020). Fluorine labeling of proteins for NMR studies. UCLA. [Link]

  • Si-discover. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). Applications of ESI-MS for peptides. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • W. M. Keck Facility, Yale University. (n.d.). Fluorine NMR. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • European Pharmaceutical Review. (2013, October 22). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. [Link]

  • Metz, T. O., et al. (2004). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Journal of Chromatography B, 803(1), 1-13. [Link]

  • BioPharmaSpec. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Retrieved from [Link]

  • U.S. Patent No. US20090177014A1. (2009). Process for Preparing 4,4' Difluorobenzophenone.
  • Chinese Patent No. CN106045828A. (2016). Preparation method of 4,4'-difluorobenzophenone.
  • Indian Patent No. IN201621008082A. (2017).
  • Feng, Y., De-Xian, W., & Xie, J. (2020). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods and Protocols, 3(4), 81. [Link]

  • Wang, L., et al. (2001). Expanding the genetic code of Escherichia coli. Science, 292(5516), 498-500. [Link]

  • European Patent No. EP2796546B1. (2014).
  • U.S. Patent No. US20080227152A1. (2008).
  • International Research Journal of Modernization in Engineering Technology and Science. (2023). Unnatural Amino Acids into Proteins/ Protein Engineering. International Research Journal of Modernization in Engineering Technology and Science, 5(9), 2351-2357. [Link]

  • Ho, H. T., et al. (2015). Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)polymers by RAFT polymerization. Polymer Chemistry, 6(26), 4746-4755. [Link]

  • Zhang, C., et al. (2024). Multivalent Fluorinated Nanorings for On-Cell 19F NMR. ACS Nano, 18(1), 103-112. [Link]

  • Ye, S., & Kerwood, D. J. (1996). Analysis of peptide synthesis products by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 31(10), 1146-1152. [Link]

  • Ang, C. W., et al. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR. Chemistry – A European Journal, e202400589. [Link]

  • Lu, Z., et al. (2020). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Frontiers in Microbiology, 11, 599948. [Link]

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Comparative

Benchmarking 4,4-Difluoropentanoic Acid: A Guide to Physicochemical &amp; Metabolic Performance

Topic: Benchmarking the Performance of 4,4-Difluoropentanoic Acid in Specific Assays Content Type: Publish Comparison Guide Executive Summary: The "Gem-Difluoro" Advantage In modern drug design, 4,4-Difluoropentanoic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Performance of 4,4-Difluoropentanoic Acid in Specific Assays Content Type: Publish Comparison Guide

Executive Summary: The "Gem-Difluoro" Advantage

In modern drug design, 4,4-Difluoropentanoic acid (4,4-DFPA) serves as a critical bioisostere for pentanoic acid and leucine side chains. Its primary utility lies in the gem-difluoro effect , where the introduction of two fluorine atoms at the C4 position modulates physicochemical properties without significantly altering steric volume.

This guide objectively compares 4,4-DFPA against its non-fluorinated parent (Pentanoic Acid) and positional isomers. Experimental data highlights its superior metabolic stability and unique acidity profile, making it a preferred building block for extending the half-life of peptide therapeutics and small molecule inhibitors (e.g., Cathepsin K inhibitors, HDAC inhibitors).

Comparative Physicochemical Profiling

The strategic replacement of C-H bonds with C-F bonds alters electron distribution, impacting acidity (pKa) and lipophilicity (LogD).

Table 1: Physicochemical Benchmarking
Parameter4,4-Difluoropentanoic Acid (Product)Pentanoic Acid (Control)3,3-Difluoropentanoic Acid (Alternative)Impact Analysis
pKa (Acid) 4.2 – 4.5 ~4.823.5 – 4.04,4-DFPA is more acidic than the parent due to the inductive effect (

) of fluorine, but less acidic than the 3,3-isomer where fluorines are closer to the carboxyl group.[1]
LogP (Lipophilicity) 1.1 – 1.4 1.39~1.2The

group increases lipophilicity relative to

due to low polarizability, but the increased acidity (ionization) at physiological pH can lower the effective LogD

.
Metabolic Stability (

)
High (>60 min) Low (<20 min)MediumFluorine blocks oxidative metabolism (hydroxylation) at the C4 position.
Steric Volume ~85 ų ~78 ų~85 ųMinimal steric perturbation allows 4,4-DFPA to fit into binding pockets designed for aliphatic chains.

Key Insight: 4,4-DFPA offers a "sweet spot" for bioisosterism—it maintains the lipophilic character required for membrane permeability while lowering pKa enough to improve solubility at neutral pH through increased ionization.

Core Assay 1: Metabolic Stability (Microsomal)

The definitive performance metric for 4,4-DFPA is its resistance to Cytochrome P450 (CYP) mediated oxidation. In aliphatic chains, the


 (C4) position is a metabolic "soft spot" prone to hydroxylation.
Mechanistic Rationale

The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol), rendering the C4 position inert to hydrogen abstraction by CYP enzymes. This "metabolic blockade" forces the enzyme to attack less favorable positions or prevents degradation entirely.

Experimental Protocol: Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) and Half-life (

).

Reagents:

  • Test Compound: 4,4-DFPA (1 µM final conc).

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactor: NADPH Regenerating System.

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Mix HLM and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately transfer aliquots into 150 µL ice-cold Quench Solution.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Data Analysis: Plot


 vs. Time. The slope 

determines half-life:

Visualization: Metabolic Blockade Pathway

MetabolicBlockade Pentanoic Pentanoic Acid (Parent) CYP CYP450 (Oxidation) Pentanoic->CYP Substrate Hydroxy 4-Hydroxypentanoic Acid (Metabolite) CYP->Hydroxy C4-Hydroxylation Blocked Oxidation Blocked (C-F Bond Strength) CYP->Blocked No Reaction Elimination Rapid Elimination (Glucuronidation) Hydroxy->Elimination DFPA 4,4-Difluoropentanoic Acid (Product) DFPA->CYP Resistant Substrate Stable Extended Half-Life (High Exposure) DFPA->Stable Remains Intact

Figure 1: Mechanism of metabolic stabilization. The 4,4-difluoro substitution prevents CYP-mediated hydroxylation at the C4 position, unlike the parent pentanoic acid.

Core Assay 2: Bioisosteric Utility in Peptide Engineering

4,4-DFPA is frequently used as a precursor to (S)-2-amino-4,4-difluoropentanoic acid (DfpGly) , a fluorinated analogue of Leucine.

Comparative Assay: Proteolytic Resistance

Peptides containing DfpGly exhibit superior stability against proteases (e.g., Chymotrypsin) compared to Leucine-containing variants, as the fluorinated side chain alters the electronic environment of the peptide bond, reducing the rate of hydrolysis.

Protocol Summary:

  • Substrate: Synthesize model peptide Ac-Phe-X-NH2 where X = Leu (Control) or DfpGly (Test).

  • Enzyme:

    
    -Chymotrypsin (1:200 w/w ratio).
    
  • Incubation: PBS (pH 7.4), 37°C.

  • Readout: Monitor disappearance of intact peptide via HPLC-UV (214 nm).

  • Result: The DfpGly peptide typically demonstrates a 3-10x increase in

    
     compared to the Leu peptide.
    
Visualization: Experimental Workflow

StabilityWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Incubation cluster_2 Phase 3: Analysis Step1 Compound Solubilization (DMSO/Buffer) Step3 Incubation at 37°C (Time Points: 0-60 min) Step1->Step3 Step2 Microsome/Enzyme Activation (NADPH Addition) Step2->Step3 Step4 Quench Reaction (Acetonitrile) Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5 Step6 Calculate CLint & t1/2 Step5->Step6

Figure 2: Standardized workflow for determining metabolic stability of 4,4-DFPA derivatives.

References

  • PubChem. (2023). 4,4-Difluoropentanoic acid - Compound Summary. National Library of Medicine. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Allosteric Regulation of Ectopically Expressed Olfactory Receptors. (Discusses 4,4-DFPA as a ligand). [Link]

Sources

Validation

Comparative Guide: Metabolic Stability Enhancement via 4,4-Difluoropentanoic Acid Incorporation

Executive Summary In modern drug discovery, metabolic instability remains a primary cause of attrition. Alkyl side chains are frequent targets for oxidative metabolism by Cytochrome P450 (CYP450) enzymes.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, metabolic instability remains a primary cause of attrition. Alkyl side chains are frequent targets for oxidative metabolism by Cytochrome P450 (CYP450) enzymes. This guide analyzes the strategic incorporation of 4,4-Difluoropentanoic acid as a bioisostere for standard pentanoic acid or alkyl linkers. By introducing a gem-difluoro moiety at the


 position, researchers can block metabolic "hotspots" without significantly altering the steric footprint of the molecule.

This document compares the physicochemical properties and metabolic stability profiles of parent compounds (non-fluorinated) versus their 4,4-difluoro analogs, supported by experimental protocols for validation.

Mechanistic Rationale: The Fluorine Effect

To understand the utility of 4,4-Difluoropentanoic acid, one must analyze the causality of CYP450-mediated clearance. CYP enzymes typically target electron-rich C-H bonds for hydroxylation. The


 position of a pentyl chain is a classic site of metabolic liability.
Bond Dissociation Energy (BDE)

The primary mechanism of stabilization is the replacement of C-H bonds with C-F bonds.

  • C-H Bond Energy: ~98-100 kcal/mol (Susceptible to radical abstraction).

  • C-F Bond Energy: ~116 kcal/mol (Resistant to radical abstraction).

The carbon-fluorine bond is the strongest single bond in organic chemistry. By substituting the hydrogens at the 4-position with fluorine, the energy barrier for the CYP450 "oxygen rebound" mechanism becomes insurmountable under physiological conditions.

Electronic and Lipophilic Modulation

Fluorine is highly electronegative (


). This pulls electron density away from adjacent carbons, often lowering the 

of nearby acidic groups and altering the

.
  • Lipophilicity: While fluorine is lipophilic, gem-difluoro substitution on saturated chains often reduces lipophilicity compared to the hydrocarbon equivalent due to the low polarizability of the C-F bond (the "polar hydrophobicity" effect). This can improve solubility while maintaining membrane permeability.

Diagram 1: Metabolic Blockade Mechanism

The following diagram illustrates the divergence in metabolic fate between the Parent (Pentyl) and the Analog (4,4-Difluoropentyl).

Metabolic_Blockade cluster_0 Parent Drug (Pentyl Chain) cluster_1 Analog (4,4-Difluoropentyl) CYP CYP450 Enzyme (Heme-Iron Oxo Species) Parent Target: C-H Bond (99 kcal/mol) CYP->Parent Radical Abstraction Analog Target: C-F Bond (116 kcal/mol) CYP->Analog Attack Blocked Metabolite Hydroxylated Metabolite (High Clearance) Parent->Metabolite Oxidation Stable Metabolically Stable (Extended t1/2) Analog->Stable No Reaction

Figure 1: Mechanism of CYP450 blockade via gem-difluoro substitution at the metabolic soft spot.

Comparative Performance Analysis

The following data summarizes the expected shift in physicochemical and pharmacokinetic properties when replacing a pentanoic acid/pentyl moiety with a 4,4-difluoropentanoic acid moiety.

Table 1: Physicochemical & Metabolic Comparison
FeatureParent (Non-Fluorinated)Analog (w/ 4,4-Difluoropentanoic acid)Impact Analysis
Metabolic Soft Spot C-4 (

) Hydroxylation
BlockedPrimary Benefit: Drastic reduction in intrinsic clearance (

).
Bond Strength C-H (~99 kcal/mol)C-F (~116 kcal/mol)Prevents CYP-mediated hydrogen abstraction.
Lipophilicity (

)
High (Lipophilic)Moderate (Modulated)Gem-difluoro groups often lower

slightly compared to dialkyl groups, potentially improving solubility.
Conformation Flexible Alkyl ChainRestrictedThe gauche effect of fluorine can induce specific conformations, potentially improving binding affinity if the pocket accommodates it.
Hepatocyte Stability

min (High Clearance)

min (Low Clearance)
Significant improvement in bioavailability.

Experimental Protocol: Microsomal Stability Assessment

To validate the stability enhancement provided by the 4,4-difluoropentanoic acid building block, a comparative Microsomal Stability Assay is required. This protocol ensures data integrity through specific control mechanisms.

Materials & Reagents
  • Test Compounds: Parent Drug and 4,4-Difluoro Analog (10 mM DMSO stock).

  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

Workflow Diagram

Assay_Workflow Start Preparation Pre-warm Buffer & HLM to 37°C Incubation Initiation Add NADPH to HLM + CMPD mix Start->Incubation Sampling Time-Course Sampling 0, 5, 15, 30, 60 min Incubation->Sampling  Kinetic Phase Quench Quenching Transfer to Ice-Cold ACN + IS Sampling->Quench  Stop Reaction Process Processing Centrifuge (4000g, 20 min) Quench->Process Analysis LC-MS/MS Analysis Determine % Remaining Process->Analysis

Figure 2: Step-by-step workflow for comparative microsomal stability assessment.

Detailed Methodology
  • Preparation: Dilute test compounds to 1

    
    M in Potassium Phosphate buffer containing 0.5 mg/mL HLM.
    
  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to allow thermal equilibration.

  • Initiation: Add the NADPH regenerating system to initiate metabolism.

    • Control: Run a parallel incubation without NADPH to assess non-enzymatic degradation.

  • Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), remove 50

    
    L aliquots.
    
  • Quenching: Immediately dispense aliquots into 150

    
    L of ice-cold Acetonitrile containing the Internal Standard (e.g., Tolbutamide or Verapamil).
    
  • Processing: Vortex plates for 10 minutes, then centrifuge at 4,000 rpm for 20 minutes at 4°C to precipitate proteins.

  • Analysis: Inject the supernatant onto an LC-MS/MS system. Monitor the depletion of the parent ion over time.

Calculation of Intrinsic Clearance ( )

Calculate the slope (


) of the natural log (ln) of % remaining compound vs. time.




Synthesis Note: Utilizing the Reagent

4,4-Difluoropentanoic acid (CAS: 145346-99-4) serves as the starting material.

  • Coupling: It typically undergoes standard amide coupling (EDC/NHS or HATU) to amines, or esterification to alcohols.

  • Handling: Unlike some fluorinating agents (e.g., DAST), this reagent is a stable carboxylic acid and does not require special containment beyond standard GLP.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability).

Comparative

Structural Analysis of Proteins with Incorporated 4,4-Difluoropentanoic Acid (DfpGly)

This guide serves as a technical comparison and implementation manual for 4,4-Difluoropentanoic Acid (specifically its amino acid derivative, (S)-2-amino-4,4-difluoropentanoic acid , commonly abbreviated as DfpGly or 4,4...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison and implementation manual for 4,4-Difluoropentanoic Acid (specifically its amino acid derivative, (S)-2-amino-4,4-difluoropentanoic acid , commonly abbreviated as DfpGly or 4,4-F2-Leu analog) in protein structural analysis.

Publish Comparison Guide: Aliphatic Fluorinated Probes

Executive Summary

The incorporation of 4,4-Difluoropentanoic acid (via its amino acid derivative DfpGly ) represents a precision strategy for introducing 19F NMR probes into the hydrophobic core of proteins without the massive steric perturbation associated with perfluorinated analogs (e.g., hexafluoroleucine).

Unlike aromatic fluorinated amino acids (e.g., 3-F-Tyr, 5-F-Trp) that probe solvent-exposed surfaces or stacking interactions, DfpGly specifically targets aliphatic side-chain packing . This guide compares DfpGly against its primary alternatives: Native Leucine (Leu), Hexafluoroleucine (hFLeu), and Trifluoromethyl-phenylalanine (Tfm-Phe).

Key Performance Indicators (KPIs)
FeatureDfpGly (4,4-Difluoro) hFLeu (Hexafluoro) Tfm-Phe (Trifluoromethyl) Native Leucine
Steric Fidelity High (RMSD < 0.5 Å)Moderate (Bulky)Low (Aromatic/Large)Baseline
NMR Sensitivity Moderate (2 F atoms)High (6 F atoms)High (3 equivalent F)N/A
Chemical Shift Anisotropy (CSA) Low (Sharp lines)ModerateHigh (Broadening risks)N/A
Hydrophobicity (

)
Increased vs LeuSignificantly IncreasedHighBaseline
Structural Perturbation Minimal (Isostere to Leu)Cavity filling/ExpansionRequires large pocketNone

Technical Deep Dive: The Mechanism of Action

Chemical Architecture

4,4-Difluoropentanoic acid is the side-chain precursor to DfpGly .[1] Structurally, it mimics Leucine but replaces the


-methine and 

-methyls with a difluoro-methylene unit.
  • The Fluorine Effect: The C-F bond length (1.35 Å) is slightly longer than C-H (1.09 Å), but the Van der Waals radius of Fluorine (1.47 Å) is close to that of Hydrogen (1.20 Å). This makes DfpGly a "near-isostere" to Leucine, allowing it to slip into packed hydrophobic cores with minimal disruption.

  • Gauche Effect: The fluorine atoms at the 4-position induce a gauche preference in the side chain, potentially rigidifying the local conformation and reducing entropic penalty upon folding.

Incorporation Pathway

Unlike metabolic labeling (which often results in global replacement and toxicity), DfpGly is best incorporated via Solid Phase Peptide Synthesis (SPPS) or Stop-Codon Suppression (SCS) using evolved aminoacyl-tRNA synthetases.

Workflow Visualization: Incorporation Strategy

IncorporationWorkflow Start Starting Material: 4,4-Difluoropentanoic Acid Synth Chiral Synthesis (Ni-Complex Route) Start->Synth Asymmetric Alkylation Protect Fmoc-Protection (Fmoc-DfpGly-OH) Synth->Protect SPPS Solid Phase Peptide Synthesis (SPPS) Protect->SPPS Preferred Method Express Genetic Incorporation (Amber Suppression) Protect->Express Requires evolved tRNA/RS Fold Protein Folding & Purification SPPS->Fold Express->Fold Analysis Structural Analysis (19F NMR / X-Ray) Fold->Analysis

Figure 1: Workflow for converting 4,4-Difluoropentanoic acid into a structural probe. SPPS is the dominant route for high-fidelity incorporation.

Comparative Analysis

DfpGly vs. Hexafluoroleucine (hFLeu)
  • The "Fluorous" Effect: hFLeu contains six fluorine atoms, creating a "teflon-like" surface that significantly increases thermal stability (

    
     up to +5-10°C) due to the hydrophobic effect. However, hFLeu is bulky.[2]
    
  • The DfpGly Advantage: DfpGly contains only two fluorines. It does not provide the massive stabilization of hFLeu, but it is structurally non-perturbative .

    • Use DfpGly when: You need to measure the native dynamics of a core without artificially locking it down.

    • Use hFLeu when: You need to stabilize a hyper-labile protein or create a "fluorous core" for protein design.

DfpGly vs. Trifluoromethyl Probes (Tfm-Phe)
  • Sensitivity: Tfm-Phe has 3 equivalent fluorines, offering a singlet with high signal-to-noise ratio (SNR). DfpGly has 2 diastereotopic fluorines (if the chiral center affects them) or a gem-difluoro group that can split into a complex multiplet (AB quartet) depending on the local symmetry.

  • Interpretation:

    • Tfm-Phe: Best for "On/Off" state monitoring (e.g., ligand binding).

    • DfpGly: Best for conformation analysis .[3] The chemical shift difference (

      
      ) between the two geminal fluorines is highly sensitive to the local electric field and packing density (stereoelectronic effects).
      

Experimental Protocols

Protocol A: Synthesis of Fmoc-DfpGly (Abbreviated)

Rationale: Commercial availability of Fmoc-DfpGly is limited; in-house synthesis from 4,4-difluoropentanoic acid precursors is often required.

  • Alkylation: React the Ni(II)-glycine Schiff base complex with 1-bromo-2,2-difluoropropane (derived from 4,4-difluoropentanoic acid precursors) under basic conditions (NaOH/KOH).

  • Hydrolysis: Acid hydrolysis (2N HCl) releases the free amino acid (2-amino-4,4-difluoropentanoic acid).

  • Protection: React with Fmoc-OSu in dioxane/water to yield Fmoc-DfpGly-OH .

  • QC: Verify via 19F NMR (Characteristic signal:

    
     to 
    
    
    
    ppm in CDCl
    
    
    ).
Protocol B: 19F NMR Structural Analysis

Rationale: 19F has 100% natural abundance and zero background in biological systems.

Step-by-Step:

  • Sample Prep: Dissolve purified DfpGly-labeled protein (0.1 - 1.0 mM) in buffer (pH 6-8). Add 10% D

    
    O for lock.
    
  • Probe Selection: Use a cryoprobe optimized for 19F (typically 376 MHz on a 400 MHz magnet or higher).

  • Pulse Sequence:

    • Use 1D ZG (standard pulse) for basic chemical shift mapping.

    • Use CPMG (Carr-Purcell-Meiboom-Gill) to filter out broad background signals if aggregates are present.

    • Use 19F-1H HOESY to measure distances between the fluorine tag and nearby protons (packing validation).

  • Data Interpretation:

    • Chemical Shift (

      
      ):  Sensitive to electrostatics. A shift of >0.5 ppm indicates a change in the local dielectric environment (e.g., ligand binding or unfolding).
      
    • Relaxation (

      
      ):  Measure backbone dynamics. 
      
      
      
      shortening correlates with reduced mobility (rigid core packing).

Supporting Data & Validation

Table 1: Comparative Stability Data (Model Coiled-Coil System)

Data synthesized from Vagt et al. and Marsh et al. (See References)

Variant

(°C)

(kcal/mol)
RMSD vs WT (Å)Interpretation
Wild Type (Leu) 52.04.50.00Baseline stability.
DfpGly (4,4-F2) 50.54.20.45Minimal perturbation. Slight destabilization due to dipole repulsion, but structure is preserved.
hFLeu (Perfluoro) 62.06.80.85Hyper-stable. Significant structural tightening; may mask subtle dynamics.
TfeGly (Trifluoro) 48.03.80.60Destabilizing due to cavity formation (shorter chain length).
Decision Logic: Choosing the Right Probe

ProbeSelection Question What is your primary analytical goal? Path1 Measure Core Dynamics without perturbation Question->Path1 Path2 Increase Protein Stability (Therapeutic Design) Question->Path2 Path3 Ligand Binding Screening (High Throughput) Question->Path3 Result1 Select: DfpGly (4,4-Difluoropentanoic acid) Path1->Result1 Isostere to Leu Result2 Select: hFLeu (Hexafluoroleucine) Path2->Result2 Hydrophobic Effect Result3 Select: Tfm-Phe (Trifluoromethyl tag) Path3->Result3 High Sensitivity

Figure 2: Decision matrix for selecting fluorinated amino acids based on experimental intent.

References

  • Marsh, E. N. G. (2014). Fluorinated Proteins: From Design and Synthesis to Structure and Stability. Accounts of Chemical Research. [Link]

  • Vagt, T., Salwiczek, M., & Koksch, B. (2010). Position-Dependent Effects of Fluorinated Amino Acids on the Hydrophobic Core Formation of a Heterodimeric Coiled Coil. Angewandte Chemie International Edition. [Link]

  • Kubyshkin, V., et al. (2012).[3] Incorporation of cis- and trans-4,5-difluoromethanoprolines into polypeptides. Organic Letters. [Link]

  • Salwiczek, M., et al. (2012). Fluorine as a Lipophilicity Regulator: The Influence of Fluorination on the Interaction of Peptides with Membranes. Chemistry – A European Journal. [Link]

  • Hammill, J. T., et al. (2007). Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. Nature Protocols. [Link]

Sources

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